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  • Product: Amperozide Dihydrochloride
  • CAS: 1307807-06-2

Core Science & Biosynthesis

Foundational

Amperozide Dihydrochloride: Mechanistic Insights into 5-HT2A Receptor Antagonism and Atypical Antipsychotic Pharmacology

Executive Summary Amperozide dihydrochloride is a diphenylbutylpiperazine-derivative atypical antipsychotic characterized by its potent, selective antagonism of the 5-hydroxytryptamine 2A (5-HT2A) receptor. Unlike first-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amperozide dihydrochloride is a diphenylbutylpiperazine-derivative atypical antipsychotic characterized by its potent, selective antagonism of the 5-hydroxytryptamine 2A (5-HT2A) receptor. Unlike first-generation neuroleptics that primarily target and block dopamine D2 receptors, amperozide's unique pharmacological profile exerts functional selectivity in the limbic system. This mechanism mitigates extrapyramidal symptoms (EPS) while effectively modulating mesocortical and mesolimbic pathways. This technical guide provides an in-depth analysis of amperozide's binding kinetics, signal transduction interference, and the rigorous experimental methodologies required to validate its 5-HT2A-mediated mechanism of action.

Pharmacological Profile and Receptor Binding Kinetics

Amperozide's clinical efficacy is fundamentally tied to its differential affinity across monoaminergic receptors. In vitro radioligand binding assays reveal that amperozide exhibits a high affinity for 5-HT2A receptors, with a dissociation constant ( Ki​ ) in the low nanomolar range, while displaying significantly lower affinity for dopamine D2 and other serotonin receptor subtypes [1].

Table 1: Receptor Binding Affinity Profile of Amperozide

Receptor / TargetBrain Region / TissueAffinity ( Ki​ , nM)Pharmacological Action
5-HT2A Cerebral Cortex16.5 ± 2.1Potent Antagonist
Serotonin Transporter (SERT) Cortex (via [3H]paroxetine)49.0Uptake Inhibitor
α1​ -Adrenergic Cerebral Cortex172 ± 14Moderate Antagonist
Dopamine D4 Transfected COS7 Cells384 - 769Weak Antagonist
Dopamine D2 Striatum & Limbic403 - 540Weak Antagonist

The pseudo-Hill coefficient of the amperozide competition binding curve for the 5-HT2A receptor is consistently >1 [2]. This deviation from unity indicates complex, potentially allosteric interactions or distinct conformational state preferences at the receptor site. The >30-fold selectivity for 5-HT2A over striatal D2 receptors underpins its classification as an atypical agent[2].

5-HT2A Receptor Signaling and Amperozide's Mechanism of Action

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαq​ signal transduction pathway [3].

Normal Activation: Serotonin (5-HT) binding induces a conformational change, promoting the exchange of GDP for GTP on the Gαq​ subunit. The activated Gαq​ dissociates from the βγ dimer and stimulates Phospholipase C (PLC)[3]. PLC hydrolyzes membrane phospholipids into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers calcium ( Ca2+ ) release from the endoplasmic reticulum, while DAG and Ca2+ co-activate Protein Kinase C (PKC), leading to downstream cellular responses including neuronal depolarization[3].

Amperozide Intervention: Amperozide acts as a potent competitive antagonist at the 5-HT2A receptor[2]. By occupying the orthosteric binding site, amperozide prevents serotonin-mediated Gαq​ coupling. This blockade halts the PLC-IP3-DAG cascade, directly inhibiting the formation of inositol-1-phosphate (IP1) and suppressing intracellular calcium mobilization and PKC activation[2].

G Amperozide Amperozide (Antagonist) Receptor 5-HT2A Receptor (GPCR) Amperozide->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Gq Gαq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Neuronal Modulation PKC->Response

5-HT2A Gq-coupled signaling pathway and Amperozide's targeted antagonistic blockade.

Experimental Methodologies: Validating Amperozide's Pharmacology

To rigorously validate the binding affinity and functional antagonism of amperozide, a two-tiered experimental approach is required. The following protocols represent self-validating systems designed to isolate receptor kinetics and downstream efficacy.

In Vitro Radioligand Binding Assay (Determination of Ki​ )

Rationale: To quantify the affinity of amperozide for the 5-HT2A receptor, competitive binding assays are performed using [3H]ketanserin , a selective 5-HT2A radioligand[2]. Rat cerebral cortex is utilized due to its high density of native 5-HT2A receptors, ensuring physiological relevance over recombinant systems.

Step-by-Step Protocol:

  • Tissue Preparation: Dissect the cerebral cortex from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. Causality: Ice-cold conditions and rapid homogenization prevent proteolytic degradation of the receptors and maintain structural integrity.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and incubate at 37°C for 10 minutes. Causality: The 37°C incubation step facilitates the dissociation and subsequent washout of endogenous serotonin, which would otherwise competitively mask radioligand binding. Centrifuge again and resuspend in assay buffer.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, 1 nM [3H]ketanserin , and varying concentrations of amperozide dihydrochloride ( 10−10 to 10−5 M). Incubate for 30 minutes at 37°C. Causality: 30 minutes at physiological temperature ensures the binding reaction reaches thermodynamic equilibrium. Non-specific binding is defined using 1 µM methysergide.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter. Wash filters three times with ice-cold buffer.

  • Quantification & Analysis: Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Tissue Prep & Membrane Isolation Incubate 2. Radioligand & Amperozide Incubation Prep->Incubate Filter 3. Rapid Vacuum Filtration & Washing Incubate->Filter Count 4. Liquid Scintillation Counting Filter->Count Analyze 5. Cheng-Prusoff Ki Calculation Count->Analyze

Step-by-step workflow for the in vitro radioligand competitive binding assay.

Functional IP1 Accumulation Assay

Rationale: Binding affinity ( Ki​ ) does not indicate functional efficacy. To confirm amperozide's antagonistic properties, its ability to inhibit serotonin-induced inositol monophosphate (IP1) accumulation is measured in human blood platelets[2].

Step-by-Step Protocol:

  • Cell Preparation: Isolate human platelets and pre-incubate with LiCl (50 mM) for 30 minutes. Causality: Lithium chloride inhibits inositol monophosphatase, preventing the degradation of IP1 into myo-inositol, thereby allowing IP1 to accumulate to measurable levels upon receptor activation.

  • Antagonist Pre-treatment: Add varying concentrations of amperozide and incubate for 15 minutes to allow receptor occupancy.

  • Agonist Challenge: Stimulate the cells with a sub-maximal concentration of serotonin (e.g., 10 µM) for 45 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular IP1 levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Amperozide produces a rightward shift in the serotonin concentration-response curve, confirming competitive antagonism[2].

Clinical and Behavioral Implications: The Atypical Paradigm

The functional limbic selectivity of amperozide is a direct consequence of its 5-HT2A antagonism rather than D2 blockade. In vivo radioligand binding techniques demonstrate that amperozide potently displaces [3H]spiperone binding in the rat frontal cortex ( ID50​ = 1.4 mg/kg s.c.) but has virtually no effect in the striatum, olfactory tubercle, or nucleus accumbens ( ID50​ > 100 mg/kg s.c.) [4].

This regional selectivity explains the absence of extrapyramidal side effects (EPS) and catalepsy during amperozide administration, distinguishing it from typical antipsychotics [[5]]([Link]5]. By antagonizing 5-HT2A receptors on cortical glutamatergic pyramidal neurons, amperozide modulates downstream dopaminergic tone. In the mesocortical pathway, this antagonism enhances the release of both dopamine and glutamate, which is a critical mechanism for alleviating the negative symptoms of schizophrenia[5]. Furthermore, its moderate affinity for the serotonin transporter ( Ki​ = 49 nM) suggests that serotonin reuptake inhibition may synergistically contribute to its modulation of mesolimbic dopamine neurotransmission[1].

Sources

Exploratory

Pharmacological Profile of Amperozide Dihydrochloride: Mechanistic Insights and Experimental Workflows in Antipsychotic Research

Abstract Amperozide dihydrochloride is a highly selective atypical antipsychotic belonging to the diphenylbutylpiperazine class[1]. Unlike classical neuroleptics that rely on heavy dopamine D2 receptor blockade, amperozi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Amperozide dihydrochloride is a highly selective atypical antipsychotic belonging to the diphenylbutylpiperazine class[1]. Unlike classical neuroleptics that rely on heavy dopamine D2 receptor blockade, amperozide exerts its primary antipsychotic effects through potent antagonism of the serotonin 5-HT2A receptor[1]. This in-depth technical guide provides drug development professionals and researchers with a comprehensive analysis of amperozide’s receptor binding profile, its downstream signaling mechanisms, and the self-validating experimental protocols required to evaluate its pharmacological efficacy.

Receptor Binding Profile & Mechanism of Action

The defining characteristic of an atypical antipsychotic is its receptor binding signature, specifically the ratio of 5-HT2A to D2 receptor affinity. Amperozide serves as a benchmark compound in this regard, demonstrating a high affinity for 5-HT2A receptors while exhibiting markedly lower affinity for striatal D2 receptors[2].

Mechanistically, the blockade of 5-HT2A receptors on cortical glutamatergic and GABAergic neurons disinhibits the mesocortical dopamine pathway[3]. This targeted modulation leads to increased extracellular dopamine (DA) levels specifically in the medial prefrontal cortex (mPFC), a critical factor for alleviating the negative and cognitive symptoms of schizophrenia[4]. Concurrently, the lack of significant D2 blockade in the nigrostriatal pathway prevents the onset of extrapyramidal side effects (EPS), such as catalepsy, which plague first-generation antipsychotics[5].

Quantitative Receptor Affinity (Ki)

The following table summarizes the binding affinities of amperozide across key central nervous system targets, derived from competitive radioligand binding assays.

Receptor TargetBinding Affinity (Kᵢ, nM)Primary Reference
5-HT2A 16.5 ± 2.1[2]
5-HT Transporter 49[6]
Alpha-1 Adrenergic 172 ± 14[2]
Dopamine D4.4 384[6]
Dopamine D2 (Striatal) 540 ± 59[2]
Signaling Pathway Visualization

G Amperozide Amperozide Dihydrochloride Serotonin2A 5-HT2A Receptor (Antagonism) Amperozide->Serotonin2A High Affinity (Ki=16nM) D2Receptor D2 Receptor (Weak Affinity) Amperozide->D2Receptor Low Affinity (Ki=540nM) mPFC Medial Prefrontal Cortex (mPFC) Serotonin2A->mPFC Modulates Striatum Striatum (Basal Ganglia) D2Receptor->Striatum Minimal Blockade DA_Release Enhanced DA Efflux mPFC->DA_Release Increases EPS_Avoidance Low Catalepsy / EPS Striatum->EPS_Avoidance Prevents

Fig 1. Amperozide mechanism of action via 5-HT2A antagonism and DA modulation.

In Vitro Experimental Methodology: Radioligand Binding Assay

To validate the binding kinetics of amperozide, researchers employ competitive radioligand binding assays[2]. As a Senior Application Scientist, I emphasize that the choice of radioligand, membrane preparation, and non-specific binding controls are critical for reproducible Kᵢ determination. This protocol is designed as a self-validating system.

Protocol: 5-HT2A Receptor Binding Assay
  • Membrane Preparation: Isolate rat cerebral cortex tissue. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

    • Causality: High-speed centrifugation isolates the membrane fraction where the 5-HT2A receptors are localized, effectively removing cytosolic contaminants and endogenous serotonin that could skew baseline binding.

  • Radioligand Incubation: Incubate membrane homogenates with 0.5 nM [³H]ketanserin (a selective 5-HT2A radioligand) and varying concentrations of amperozide dihydrochloride (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 1 mL.

    • Causality: [³H]ketanserin provides a reliable, high-affinity baseline for 5-HT2A specific binding. The logarithmic concentration gradient of amperozide allows for the generation of a precise, sigmoidal displacement curve.

  • Non-Specific Binding (NSB) Determination: Define NSB using 1 µM unlabeled methysergide.

    • Causality: This control step ensures that the radioactivity measured is exclusively from 5-HT2A receptor sites, negating false positives from lipid partitioning or non-specific protein binding.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in 0.1% polyethyleneimine. Wash rapidly with ice-cold buffer.

    • Causality: Pre-soaking filters reduces the non-specific binding of the radioligand to the filter matrix. Rapid washing removes unbound ligand without disturbing the established receptor-ligand equilibrium.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

In Vivo Pharmacological Profiling: Microdialysis

To observe the functional outcome of amperozide's receptor profile, in vivo microdialysis in freely moving rats is the gold standard[4]. It allows for the real-time quantification of extracellular DA and 5-HT in specific brain regions, directly linking receptor antagonism to neurotransmitter efflux.

Workflow Prep Stereotaxic Surgery (Probe Implantation) Recovery Post-Op Recovery (48-72 hours) Prep->Recovery Perfusion aCSF Perfusion (1.5 µL/min) Recovery->Perfusion Dosing Amperozide Admin (s.c. or i.p.) Perfusion->Dosing Collection Dialysate Collection (20 min intervals) Dosing->Collection Analysis HPLC-ECD Analysis (DA/5-HT Quant) Collection->Analysis

Fig 2. Step-by-step in vivo microdialysis workflow for monoamine quantification.

Protocol: Stereotaxic Microdialysis and HPLC-ECD
  • Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a concentric microdialysis probe into the mPFC (Coordinates: AP +3.2, ML ±0.6, DV -4.0 from bregma).

    • Causality: Precise stereotaxic targeting is essential because the mPFC is the primary locus where atypical antipsychotics exert their DA-enhancing effects to combat negative symptoms[4].

  • Post-Operative Recovery: Allow 48-72 hours for recovery.

    • Causality: Probe insertion causes localized micro-trauma and transient neurotransmitter release. A strict recovery period ensures the blood-brain barrier stabilizes and basal monoamine levels return to physiological norms.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

    • Causality: aCSF maintains osmotic and ionic balance, preventing localized tissue shock which would artificially spike baseline dopamine levels.

  • Drug Administration: Administer amperozide dihydrochloride (e.g., 5.0 mg/kg s.c.). Collect dialysate samples every 20 minutes.

    • Causality: Subcutaneous administration provides a controlled pharmacokinetic absorption profile. The 20-minute interval yields sufficient dialysate volume for downstream detection limits without losing temporal resolution.

  • HPLC-ECD Analysis: Analyze dialysates using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

    • Causality: ECD provides the necessary femtomolar sensitivity to detect basal DA and 5-HT fluctuations in the mPFC, which are often below the detection limits of standard UV or mass spectrometry.

Behavioral Assays: Validating Antipsychotic Efficacy

In preclinical drug development, biochemical data must be corroborated by behavioral phenotypes. Two primary assays are utilized:

  • Conditioned Avoidance Response (CAR): Used to predict antipsychotic efficacy. Amperozide effectively suppresses the CAR, indicating strong potential to manage psychotic symptoms[4].

  • Catalepsy Test: Assesses EPS liability. Unlike haloperidol, amperozide does not induce catalepsy, perfectly mirroring its atypical receptor profile and low D2 occupancy[5].

Conclusion

Amperozide dihydrochloride remains a cornerstone reference compound in neuropharmacology. Its self-validating pharmacological profile—where in vitro 5-HT2A antagonism directly correlates with in vivo prefrontal dopamine efflux and behavioral atypicality—provides a robust template for the development of next-generation antipsychotic therapeutics targeting negative and cognitive symptoms.

References

  • Amperozide - Wikipedia. Wikimedia Foundation.[Link]

  • Receptor binding properties of amperozide. Svartengren J, Simonsson P. Pharmacology & Toxicology (1990).[Link]

  • Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects. PubMed (NIH) (1996).[Link]

  • On the mechanisms of action of atypical antipsychotic drugs. An experimental study. Taylor & Francis Online.[Link]

  • Amperozide--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour. PubMed (NIH) (1990).[Link]

  • In vivo actions of atypical antipsychotic drug on serotonergic and dopaminergic systems. ResearchGate.[Link]

Sources

Foundational

Amperozide Dihydrochloride: Mechanistic Insights into the Modulation of Glutamatergic Transmission

Executive Summary Amperozide dihydrochloride represents a unique pharmacological paradigm within the landscape of atypical antipsychotics. Unlike first-generation neuroleptics that rely heavily on dopamine D2 receptor an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amperozide dihydrochloride represents a unique pharmacological paradigm within the landscape of atypical antipsychotics. Unlike first-generation neuroleptics that rely heavily on dopamine D2 receptor antagonism—often resulting in debilitating extrapyramidal side effects (EPS)[1]—amperozide exerts its primary efficacy through potent 5-HT2A receptor antagonism[2]. This technical guide delineates the cascading effects of amperozide on the mesocortical pathway, specifically detailing how its administration facilitates dopamine efflux in the medial prefrontal cortex (mPFC)[3], which subsequently potentiates N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic transmission via D1 receptor activation[4].

Network-Level Causality: The Serotonin-Dopamine-Glutamate Axis

The therapeutic potential of amperozide in ameliorating the negative symptoms and cognitive deficits of schizophrenia is deeply rooted in its ability to correct glutamatergic hypofunction[5].

5-HT2A Antagonism and Mesocortical Disinhibition

Serotonergic projections from the raphe nuclei exert an inhibitory tone on dopaminergic neurons in the ventral tegmental area (VTA) and their terminals in the mPFC, primarily via 5-HT2A receptors located on GABAergic interneurons[2]. Amperozide acts as a highly selective 5-HT2A antagonist. By blocking these receptors, amperozide disinhibits the mesocortical dopaminergic pathway, leading to a preferential, robust increase in dopamine release in the mPFC, without significantly altering striatal dopamine levels[3]. This regional selectivity is the cornerstone of its atypical profile, effectively avoiding the catalepsy associated with striatal D2 blockade[1].

D1 Receptor-Mediated NMDA Potentiation

The localized surge of dopamine in the mPFC does not act in isolation; it fundamentally alters the excitatory tone of the cortical network. Dopamine binds to postsynaptic D1 receptors situated on glutamatergic pyramidal neurons (Layers V-VI)[4].

Because D1 receptors are Gs-protein coupled, their activation stimulates adenylyl cyclase, elevating intracellular cAMP and activating Protein Kinase A (PKA). PKA subsequently phosphorylates DARPP-32, converting it into a potent inhibitor of Protein Phosphatase-1 (PP-1). This kinase/phosphatase imbalance favors the hyperphosphorylation of NMDA receptor subunits (specifically NR1)[1]. The physiological consequence is an increased open-channel probability and enhanced NMDA-mediated excitatory postsynaptic currents (EPSCs), effectively counteracting the NMDA hypofunction implicated in schizophrenia models[6].

Pathway A Amperozide Dihydrochloride B 5-HT2A Receptor Antagonism (Cortical & VTA Interneurons) A->B Binds & Blocks C Increased Dopamine Efflux (Medial Prefrontal Cortex) B->C Disinhibits DA Terminals D Activation of Postsynaptic D1 Receptors C->D Synaptic Release E cAMP / PKA Signaling Cascade & DARPP-32 Activation D->E Gs-protein Coupling F Phosphorylation of NMDA Receptor Subunits (NR1) E->F Kinase Activity G Potentiation of Glutamatergic Transmission (EPSCs) F->G Channel Sensitization

Fig 1: Amperozide-induced D1-mediated potentiation of NMDA glutamatergic transmission.

Quantitative Data Summary

To contextualize amperozide's efficacy, the following table synthesizes its neurochemical and electrophysiological profile compared to typical (Haloperidol) and other atypical (Clozapine) agents.

Pharmacological AgentPrimary Target ProfilemPFC DA Efflux (% Baseline)Striatal DA EffluxNMDA EPSC PotentiationEPS Liability
Amperozide 5-HT2A Antagonist (High)+150% to +200%Minimal / No ChangeSignificant (D1-Mediated)Very Low
Clozapine 5-HT2A > D2 Antagonist+150% to +300%MinimalSignificant (D1-Mediated)Low
Haloperidol D2 Antagonist (High)Minimal Increase+200%None / InhibitoryHigh

Experimental Protocols: A Self-Validating System

To rigorously investigate the effects of amperozide on glutamatergic transmission, researchers must employ a dual-pronged approach: in vivo microdialysis to confirm the presynaptic dopaminergic driver, and ex vivo patch-clamp electrophysiology to quantify the postsynaptic glutamatergic response.

Workflow cluster_0 In Vivo Microdialysis Pipeline cluster_1 Ex Vivo Electrophysiology Pipeline S1 Stereotaxic Surgery (mPFC Probe Implantation) S2 Amperozide Admin (Systemic Delivery) S1->S2 S3 HPLC-ECD/MS Analysis (DA & Glu Quantification) S2->S3 E1 Brain Slicing (mPFC Layer V-VI) E2 Whole-Cell Patch Clamp (mEPSCs/EPSPs Recording) E1->E2 E3 Pharmacological Isolation (NMDA/AMPA Currents) E2->E3

Fig 2: Parallel in vivo and ex vivo workflows for quantifying glutamatergic modulation.

Protocol A: In Vivo Microdialysis of mPFC Dopamine and Glutamate

Objective: To quantify the real-time efflux of dopamine and glutamate in the mPFC following systemic amperozide administration. Causality Focus: Establishing that 5-HT2A blockade strictly precedes the localized dopamine surge required for downstream glutamatergic modulation[3].

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a concentric microdialysis probe guide cannula into the mPFC (coordinates: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm from bregma). Allow 5-7 days for surgical recovery to ensure blood-brain barrier integrity.

  • Probe Insertion & Equilibration: Insert the microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Allow a 2-hour equilibration period.

  • Baseline Sampling: Collect dialysate samples every 20 minutes for 1 hour to establish baseline extracellular concentrations.

  • Amperozide Administration: Administer amperozide dihydrochloride (e.g., 5.0 mg/kg, s.c.).

  • Analyte Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) for dopamine, and tandem Mass Spectrometry (LC-MS/MS) for glutamate.

  • Validation Check: Co-administer a selective 5-HT2A agonist (e.g., TCB-2) locally via reverse dialysis. If the amperozide-induced dopamine surge is abolished, the 5-HT2A-dependent mechanism is validated.

Protocol B: Ex Vivo Whole-Cell Patch-Clamp Recording of NMDA-EPSCs

Objective: To isolate and quantify the potentiation of NMDA receptor-mediated currents in mPFC pyramidal neurons. Causality Focus: Utilizing TTX to block action potentials ensures that observed changes in miniature EPSCs (mEPSCs) are due to direct modulation of the synaptic machinery, rather than broad network excitability[4].

  • Slice Preparation: Decapitate the subject 60 minutes post-amperozide administration. Rapidly extract the brain and submerge it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-substituted aCSF. Cut 300 µm coronal slices containing the mPFC using a vibratome.

  • Incubation: Transfer slices to a holding chamber with standard aCSF at 32°C for 30 minutes, then allow them to equilibrate at room temperature for 1 hour.

  • Electrophysiological Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF. Identify Layer V-VI pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pharmacological Isolation: Add Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels. Add Picrotoxin (50 µM) to block GABAA receptors, and CNQX (20 µM) to block AMPA/kainate receptors. This isolates NMDA-mediated mEPSCs[4].

  • Whole-Cell Recording: Patch the identified neuron using a glass microelectrode (3-5 MΩ) filled with a cesium-based intracellular solution. Hold the cell at +40 mV to relieve the voltage-dependent magnesium block characteristic of NMDA receptors.

  • Data Acquisition & Validation: Record NMDA mEPSCs. To validate the D1-dependent mechanism, apply the D1 antagonist SCH23390 (10 µM) to the bath. A reversal of the amperozide-induced EPSC potentiation confirms the D1-to-NMDA causality cascade[4].

Implications for Drug Development

The pharmacological profile of amperozide underscores a critical paradigm shift in treating schizophrenia: moving away from blunt D2 blockade toward nuanced modulation of the serotonin-dopamine-glutamate axis. By leveraging 5-HT2A antagonism to selectively enhance mPFC dopamine—which in turn normalizes NMDA receptor hypofunction—amperozide provides a mechanistic blueprint for developing next-generation antipsychotics[5]. Compounds that mimic this D1-mediated glutamatergic potentiation hold significant promise for addressing the refractory cognitive and negative symptoms of psychiatric disorders without incurring extrapyramidal liabilities[1][6].

References

[1] Title: Multi-Target Approach for Drug Discovery against Schizophrenia - PMC Source: nih.gov URL:

[4] Title: Interaction of Dopamine D1 and NMDA Receptors Mediates Acute Clozapine Potentiation of Glutamate EPSPs in Rat Prefrontal Cortex - American Journal of Physiology Source: physiology.org URL:

[3] Title: Utility of Combined Treatment with Antipsychotic and Antidepressant Drugs: Scientific Rationales and Clinical Implications - Karolinska Institutet Source: ki.se URL:

[6] Title: The Phencyclidine Model of Schizophrenia: Dysregulation of brain dopamine systems induced by NMDA receptor antagonists - Harvard Apparatus Source: harvardapparatus.com URL:

[2] Title: Role of Serotonin in Central Dopamine Dysfunction - PMC - NIH Source: nih.gov URL:

[5] Title: Adjunctive α2-adrenoceptor blockade enhances the antipsychotic-like effect of risperidone and facilitates cortical dopaminergic Source: oup.com URL:

Sources

Exploratory

Role of amperozide dihydrochloride in suppressing aggression in rodent models

Executive Summary In the landscape of neuropharmacology, the development of anti-aggressive agents has historically been hindered by the motor-impairing side effects of first-generation antipsychotics. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the development of anti-aggressive agents has historically been hindered by the motor-impairing side effects of first-generation antipsychotics. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between neuropharmacological theory and practical in vivo application. We will examine the unique receptor profile of amperozide dihydrochloride , an atypical diphenylbutylpiperazine derivative, and detail how its selective 5-HT2A antagonism suppresses aggression in rodent models without inducing extrapyramidal symptoms (EPS). By integrating behavioral ethology with real-time neurochemical quantification, this guide provides a self-validating framework for evaluating anti-aggressive drug candidates.

Pharmacodynamics: The Serotonin-Dopamine Paradox

The core challenge in suppressing pathological aggression is modulating the limbic system without dampening the nigrostriatal motor pathways. Typical anti-aggressive agents (e.g., haloperidol) achieve aggression suppression primarily through the blunt blockade of dopamine D2 receptors, which inevitably leads to catalepsy and EPS.

Amperozide circumvents this through a paradoxical mechanism:

  • Selective 5-HT2A Antagonism: Amperozide acts as a potent antagonist at the 5-HT2A receptor while exhibiting negligible affinity for D2 receptors 1[1].

  • Mesocortical Disinhibition: Serotonin normally exerts an inhibitory tone on mesocortical dopaminergic neurons via 5-HT2A receptors. By blocking these receptors, amperozide disinhibits dopamine release specifically in the medial prefrontal cortex (mPFC) 2[2].

  • Top-Down Cognitive Control: The enhanced dopamine efflux in the mPFC strengthens top-down cognitive control over the amygdala and lower limbic structures, effectively suppressing impulsive aggression3[3].

The Oxytocinergic Surge

A critical, yet frequently overlooked causality in amperozide's efficacy is its impact on neuropeptide secretion. Systemic administration of amperozide (2.5 to 5.0 mg/kg) significantly increases both plasma and cerebrospinal fluid (CSF) levels of oxytocin within 30 minutes4[4]. This oxytocin surge directly replaces aggressive defensive behaviors with pro-social affiliation and anxiolysis.

Pathway Amp Amperozide Dihydrochloride HT2A 5-HT2A Receptor Antagonism Amp->HT2A High Affinity Oxy Enhanced Oxytocin Secretion Amp->Oxy Systemic Effect mPFC Increased mPFC Dopamine Efflux HT2A->mPFC Mesocortical Disinhibition EPS Preserved Motor Function (No EPS) HT2A->EPS Spares D2 Receptors Agg Suppression of Aggression mPFC->Agg Cognitive Control Oxy->Agg Pro-social Affiliation

Fig 1: Neurochemical signaling pathway of amperozide mediating aggression suppression.

Experimental Methodologies: The Self-Validating Protocol

To rigorously evaluate the anti-aggressive properties of amperozide, the Resident-Intruder (RI) Paradigm combined with in vivo microdialysis is the gold standard. This self-validating system ensures that ethological scoring is directly anchored to real-time neurochemical data from the exact same animal.

Step-by-Step Methodology: Resident-Intruder Paradigm with Microdialysis

Phase 1: Environmental Conditioning (Isolation)

  • Individually house adult male Sprague-Dawley rats (the "Residents") for 4 weeks. Prolonged isolation induces territorial hyper-aggression.

  • Group-house weight-matched male rats to serve as "Intruders."

Phase 2: Stereotaxic Implantation

  • Anesthetize the Resident rat and secure in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the mPFC (Coordinates: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm from bregma). Allow 5-7 days for surgical recovery.

Phase 3: Pharmacological Intervention

  • Insert the microdialysis probe and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect baseline dialysate for 60 minutes.

  • Administer amperozide dihydrochloride (e.g., 2.5 mg/kg, i.p.).

  • Crucial Causality Step: Wait exactly 30 minutes post-injection before introducing the intruder. This aligns the behavioral confrontation precisely with the peak physiological surge of oxytocin4[4].

Phase 4: The Confrontation & Ethological Scoring

  • Introduce the Intruder into the Resident’s home cage.

  • Video-record the interaction for 15–30 minutes.

  • Blindly score ethological markers: Aggressive (bites, lateral threats, clinch attacks), Affiliative (sniffing, grooming), and Defensive postures. Amperozide is known to significantly decrease basal aggression and alter defensive behaviors5[5].

Phase 5: Neurochemical Quantification

  • Collect dialysate fractions every 15 minutes during the confrontation.

  • Analyze samples via High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify mPFC dopamine efflux relative to baseline.

Workflow A 1. Isolation (4 Weeks) B 2. Amperozide Injection (IP) A->B C 3. Intruder Introduction B->C D 4. Behavioral Scoring C->D E 5. HPLC DA Analysis D->E

Fig 2: Step-by-step experimental workflow for the Resident-Intruder behavioral paradigm.

Quantitative Data: Dose-Response Efficacy

The efficacy of amperozide is highly dose-dependent. The therapeutic window must balance the suppression of aggression with the preservation of natural affiliative behaviors. The following table synthesizes quantitative benchmarks derived from ethopharmacological studies5[5],4[4].

Amperozide Dose (mg/kg, i.p.)Aggression Score (Relative to Basal)Plasma Oxytocin (Relative Output)mPFC DA Efflux (% Baseline)Observed Behavioral Phenotype
0.0 (Vehicle) 100% (High)Basal100%Highly Aggressive / Territorial
1.0 ~60% (Moderate Decrease)Mild Increase~130%Reduced Attacks / Alert
2.5 ~30% (Significant Decrease)Peak (Significant)~170%Pro-social / Calm / Low Defense
5.0 <15% (Near Abolition)Peak (Significant)>200%Highly Affiliative / Sedate

Table 1: Correlative dose-dependent effects of amperozide on behavioral and neurochemical markers in rodents.

Translational Implications & Drug Development Perspectives

While amperozide was initially investigated for human schizophrenia, its clinical adoption stalled. However, it found massive success in veterinary medicine—specifically in intensively farmed pigs—to decrease stress, eliminate mixing aggression, and increase feeding productivity 1[1].

For modern drug development professionals, amperozide serves as a vital proof-of-concept. It validates that 5-HT2A antagonism coupled with oxytocinergic modulation is a viable blueprint for designing next-generation therapeutics aimed at Intermittent Explosive Disorder (IED), severe agitation in dementia, or severe autism spectrum aggression, entirely bypassing the motor liabilities of D2-centric pharmacology.

References

  • Source: nih.
  • On the mechanisms of action of atypical antipsychotic drugs.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.

Sources

Foundational

Amperozide dihydrochloride impact on alcohol dependence and craving studies

An In-Depth Technical Guide to Amperozide Dihydrochloride: Investigating its Impact on Alcohol Dependence and Craving Introduction: The Unmet Need in Alcohol Use Disorder (AUD) Pharmacotherapy Alcohol Use Disorder (AUD)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amperozide Dihydrochloride: Investigating its Impact on Alcohol Dependence and Craving

Introduction: The Unmet Need in Alcohol Use Disorder (AUD) Pharmacotherapy

Alcohol Use Disorder (AUD) represents a significant global health challenge, characterized by a relapsing-remitting course and substantial societal cost. While several pharmacological agents are approved for AUD, including naltrexone, acamprosate, and disulfiram, their efficacy is often modest and varies significantly across patient populations[1][2][3]. This highlights a critical need for novel therapeutic strategies targeting the complex neurobiology of alcohol dependence. The serotonergic system, particularly the serotonin 2A (5-HT2A) receptor, has emerged as a promising target due to its role in modulating dopamine pathways implicated in reward and addiction[4][5]. Amperozide, a diphenylbutylpiperazine derivative, is a potent 5-HT2A receptor antagonist that has been investigated for its potential to mitigate alcohol consumption and craving[6][7][8]. This guide provides a comprehensive technical overview of the preclinical evidence, neurobiological mechanisms, and experimental methodologies related to amperozide's effects on alcohol dependence.

Pharmacodynamic Profile of Amperozide

Amperozide's primary mechanism of action is its high-affinity antagonism of the 5-HT2A receptor[9][10]. However, its complete receptor binding profile reveals a multi-target interaction, which is crucial for understanding its nuanced effects on CNS function. Unlike typical antipsychotics, it displays a significantly lower affinity for dopamine D2 receptors, which is hypothesized to reduce the risk of extrapyramidal side effects[11][12].

Causality Behind its Profile: The selectivity for 5-HT2A over D2 receptors is a key feature. Antagonism of 5-HT2A receptors in the mesolimbic and mesocortical pathways is thought to modulate, rather than block, dopamine release. This "dopamine stabilizing" effect is distinct from the direct D2 blockade of classical neuroleptics, suggesting a potential to normalize pathological dopamine surges associated with alcohol reward without globally suppressing the dopamine system[4][9][11].

Receptor/TransporterBinding Affinity (Ki)Reference
Serotonin 5-HT2A16 - 26 nM[9][10]
Serotonin Transporter (SERT)49 nM[9]
Adrenergic α1172 nM[9]
Dopamine D2 (Striatal)540 nM[9][11]
Dopamine D4384 - 769 nM[9]

Table 1: Receptor Binding Affinities of Amperozide. The data illustrates amperozide's high affinity for the 5-HT2A receptor compared to other targets, particularly the dopamine D2 receptor.

Neurobiological Mechanism: Modulating the Mesolimbic Dopamine System

The reinforcing effects of alcohol are heavily mediated by the mesolimbic dopamine system, which involves the projection of dopaminergic neurons from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc)[13][14]. Alcohol consumption increases dopamine release in the NAc, a neurochemical event associated with reward and the motivation to seek the substance again[14].

Amperozide's therapeutic potential lies in its ability to indirectly modulate this pathway. By acting as a 5-HT2A antagonist, amperozide influences the activity of both dopaminergic and serotonergic neurons within the mesolimbic system[4]. Preclinical microdialysis studies in awake, freely moving rats have demonstrated that systemic administration of amperozide can increase extracellular dopamine levels, particularly in the medial prefrontal cortex (MPC) and to a lesser extent in the striatum and NAc[15][16]. This effect is believed to stem from the antagonism of 5-HT2A receptors that normally exert an inhibitory influence on dopamine release[16]. This mechanism suggests that amperozide may reduce the reinforcing efficacy of alcohol not by blocking dopamine, but by elevating baseline dopamine levels in key cortical regions, thereby reducing the relative impact of alcohol-induced dopamine surges.

G cluster_0 Ventral Tegmental Area (VTA) cluster_1 Nucleus Accumbens (NAc) cluster_2 Serotonergic Input VTA_DA Dopaminergic Neuron NAc_Neuron Medium Spiny Neuron VTA_DA->NAc_Neuron Dopamine Release HT2A_Receptor 5-HT2A Receptor DA_Receptor Dopamine Receptors DA_Receptor->NAc_Neuron Reward Signal Serotonin_Neuron Serotonergic Neuron Serotonin_Neuron->VTA_DA Serotonin Release Alcohol Alcohol Alcohol->VTA_DA Stimulates (+) Amperozide Amperozide Amperozide->HT2A_Receptor Antagonizes (X) HT2A_Receptor->VTA_DA

Caption: Amperozide's modulation of the mesolimbic reward pathway.

Preclinical Efficacy in Animal Models of Alcohol Dependence

The most compelling evidence for amperozide's potential in AUD comes from studies using genetically selected alcohol-preferring rat strains, such as the P (Preferring) and HAD (High-Alcohol-Drinking) lines. These models are invaluable as they mimic the high voluntary alcohol consumption seen in individuals with a genetic predisposition to AUD[4][17].

Reduction of Voluntary Alcohol Intake

Multiple studies have consistently shown that amperozide dose-dependently reduces voluntary alcohol intake in alcohol-preferring rats[4][17]. In a typical two-bottle free-choice paradigm, where rats have continuous access to both an alcohol solution and water, administration of amperozide leads to a significant and selective decrease in the consumption of alcohol[4]. Importantly, at effective doses, the drug does not significantly affect food or water intake, suggesting its action is not due to general sedation or malaise but is specific to the reinforcing properties of alcohol[4].

Study Animal ModelAmperozide Dose (s.c.)Outcome on Alcohol IntakeReference
Alcohol-Preferring (P) Rats0.5, 1.0, 2.5 mg/kg b.i.d.Significant, dose-dependent reduction in g/kg and proportional intake.[4]
Sprague-Dawley Rats (Cyanamide-induced)2.5 mg/kg b.i.d.55.6% decrease from baseline alcohol intake.[18][19]
High Alcohol Drinking (HAD) RatsN/A (Used in combo study)Significant attenuation of absolute and proportional alcohol intake.[7]
Alcohol-Preferring (P, AA, FH) Rats2.5, 5.0, 10.0 mg/kgDose-dependent reduction in alcohol intake and preference across all strains.[17]

Table 2: Summary of Preclinical Studies on Amperozide's Effect on Alcohol Consumption. Data shows consistent efficacy across different rat models of high alcohol preference.

Synergistic Effects with Naltrexone

Further investigation has explored the combination of amperozide with naltrexone, an opioid receptor antagonist approved for AUD treatment[7]. The rationale is to simultaneously target two distinct but interacting neurotransmitter systems involved in alcohol reward: the serotonergic/dopaminergic system (with amperozide) and the endogenous opioid system (with naltrexone). A study in HAD rats found that the concurrent administration of amperozide and naltrexone produced a greater reduction in alcohol intake than either drug alone, without adverse effects on food or water consumption[7]. This suggests that a multi-receptor approach could be a more effective strategy, underpinning the theory that alcohol addiction involves multiple neurobiological pathways[7].

Experimental Protocols and Methodologies

The trustworthiness of these findings is grounded in well-validated preclinical methodologies. Below are representative protocols for assessing the effects of a compound like amperozide on alcohol preference.

Protocol: Two-Bottle Choice Alcohol Preference Test

This protocol is a standard in the field for measuring voluntary alcohol consumption.

  • Animal Model: Use adult, male, genetically alcohol-preferring rats (e.g., P rats), individually housed.

  • Habituation: Allow rats to acclimate to the housing and reverse light-dark cycle (12h/12h) for one week.

  • Baseline Preference Establishment:

    • Provide rats with two drinking bottles: one with water and one with an ethanol solution.

    • Over a 10-day period, gradually increase the ethanol concentration from 3% to 30% (v/v) to establish each rat's individual preference[4][7].

    • Following this, identify the maximally preferred concentration for each rat (typically 7-20%) and use this concentration for the remainder of the study[4][7].

  • Pre-Drug Baseline: For 4 consecutive days, measure the 24-hour intake from both the water and preferred-concentration alcohol bottles. Record body weight and food intake daily.

  • Drug Administration:

    • Divide rats into treatment groups (e.g., Vehicle control, Amperozide 1.0 mg/kg, Amperozide 2.5 mg/kg).

    • Administer the assigned treatment via subcutaneous (s.c.) injection twice daily (b.i.d.) for a period of 3-4 days[4][18]. The timing (e.g., 1600 and 2200 h) is chosen to coincide with the animals' active (dark) cycle.

  • Data Collection During Treatment: Continue daily measurements of fluid and food intake and body weight. The position of the bottles should be switched daily to control for side preference.

  • Post-Drug Washout: Cease injections and continue monitoring for an additional 4 days to assess if intake returns to baseline.

  • Data Analysis: Calculate alcohol intake in g/kg of body weight and as a proportion of total fluid intake. Analyze data using repeated measures ANOVA to compare treatment groups over time.

Caption: Experimental workflow for a two-bottle choice study.

Discussion, Limitations, and Future Directions

The preclinical data strongly support the hypothesis that amperozide, primarily through its 5-HT2A receptor antagonism, effectively and selectively reduces voluntary alcohol consumption in models of genetic predisposition to alcoholism[4][17]. Its mechanism of action appears to be a modulation of the mesolimbic dopamine system, which is distinct from many existing AUD medications[4][11]. The synergistic effects observed with naltrexone further highlight the potential of targeting multiple neurochemical systems simultaneously[7].

Despite these promising preclinical findings, a significant limitation is the lack of extensive clinical trial data for amperozide specifically for the indication of AUD. While investigated as an antipsychotic, its development for this purpose was not pursued clinically[8]. Therefore, the translation of these robust animal findings to human efficacy remains to be established.

Future research should focus on:

  • Clinical Trials: Well-controlled, double-blind, placebo-controlled studies are necessary to evaluate the safety and efficacy of amperozide in patients with AUD.

  • Craving and Relapse Models: While studies have focused on reducing overall consumption, further preclinical work using models of cue-induced and stress-induced relapse would provide deeper insight into amperozide's potential to prevent relapse, a core feature of AUD.

  • Neuroimaging: Human neuroimaging studies (e.g., fMRI, PET) could elucidate how amperozide modulates brain circuits related to reward and craving in response to alcohol cues.

  • Pharmacogenetics: Investigating whether genetic variations in the 5-HT2A receptor or other targets could predict treatment response to amperozide would be a critical step toward personalized medicine for AUD.

References

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  • Söderman, E., & O'gren, S. O. (1997). Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects.
  • Panocka, I., Ciccocioppo, R., & Massi, M. (1995). Selective inhibition of alcohol intake in diverse alcohol-preferring rat strains by the 5-HT2A antagonists amperozide and FG 5974. Pharmacology Biochemistry and Behavior, 52(2), 341-347.
  • O'gren, S. O., & Söderman, E. (1991). The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Journal of Neural Transmission. General Section, 86(2), 99-112.
  • Myers, R. D., & Lankford, M. F. (1996). Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol, 13(5), 481-488.
  • Myers, R. D., & Lankford, M. F. (1993). 5-HT2 receptor blockade by amperozide suppresses ethanol drinking in genetically preferring rats. Pharmacology Biochemistry and Behavior, 45(3), 741-747.
  • Lin, J. Y., Jan, C. R., & Wang, S. J. (2008). Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. The Chinese Journal of Physiology, 51(2), 90-99.
  • Imperato, A., Tanda, G., & Di Chiara, G. (1992). Amperozide, a novel antipsychotic drug, inhibits the ability of D-amphetamine to increase dopamine release in vivo in rat striatum and nucleus accumbens. Journal of Neurochemistry, 58(6), 2285-2291.
  • Gustafsson, B., & Christensson, E. (1990). Amperozide--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour. Pharmacology & Toxicology, 66 Suppl 1, 12-17.
  • Myers, R. D., & Lankford, M. F. (1994). Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Pharmacology Biochemistry and Behavior, 48(4), 1031-1036.
  • Myers, R. D., & Lankford, M. F. (1993). Alcohol drinking in rats is attenuated by the mixed 5-HT1 agonist/5-HT2 antagonist FG 5893. Alcohol, 10(3), 243-248.
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Exploratory

Receptor Binding Affinity Profile of Amperozide Dihydrochloride: A Technical Guide to Atypical Psychopharmacology

Executive Summary Amperozide dihydrochloride is a diphenylbutylpiperazine derivative engineered as an atypical antipsychotic. The defining pharmacological signature of a "typical" neuroleptic is potent dopamine D2 recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amperozide dihydrochloride is a diphenylbutylpiperazine derivative engineered as an atypical antipsychotic. The defining pharmacological signature of a "typical" neuroleptic is potent dopamine D2 receptor antagonism, which intrinsically carries a high risk of extrapyramidal symptoms (EPS). In contrast, amperozide achieves its therapeutic efficacy through a highly selective limbic mode of action, driven primarily by potent serotonin 5-HT2A receptor antagonism combined with weak D2 receptor affinity[1]. This unique receptor binding profile not only mitigates EPS but also introduces mood-stabilizing and anti-craving properties, making it a compound of significant interest in the treatment of schizophrenia and substance use disorders[2].

Quantitative Receptor Binding Profile

The binding affinity of amperozide has been extensively mapped across central nervous system receptors. Affinities are expressed as the inhibition constant ( Ki​ ), where a lower nanomolar (nM) value indicates a higher binding affinity.

Receptor TargetRadioligand UsedAffinity ( Ki​ in nM)Functional Consequence
5-HT2A [3H]Ketanserin16.0 - 16.5Primary target; mediates atypical antipsychotic effects and disinhibits dopamine[1],[3].
Serotonin Transporter (SERT) [3H]Paroxetine49.0Reuptake inhibition; contributes to mood regulation and anti-craving effects[1].
Alpha-1 Adrenergic [3H]Prazosin172.0Moderate antagonism; potential for orthostatic hypotension at high doses[1],[3].
Dopamine D2 (Limbic) [3H]Spiroperidol403.0Weak antagonism; sufficient to dampen mesolimbic hyperactivity[3],[4].
Dopamine D2 (Striatal) [3H]Spiroperidol540.0Weak antagonism; avoids nigrostriatal motor side effects (EPS)[1],[3],[4].
Dopamine D4.2 [3H]Spiperone769.0Negligible clinical impact at standard therapeutic doses[1].
5-HT2C [3H]Mesulergine2580.0Very weak affinity; distinguishes amperozide's profile from clozapine[5].

Mechanistic Pathways & Pharmacodynamics

The causality behind amperozide's clinical profile is rooted in the synergistic interplay between its high 5-HT2A affinity and low D2 affinity. In the nigrostriatal pathway, serotonin naturally inhibits dopamine release via 5-HT2A receptors located on dopaminergic terminals. By potently antagonizing1, amperozide disinhibits dopamine release[1]. This localized increase in dopamine successfully outcompetes the weak D2 receptor blockade in the striatum, thereby preserving motor function and preventing catalepsy[4].

Simultaneously, in the mesolimbic pathway, the weak 4 is sufficient to blunt the hyperdopaminergic signaling responsible for the positive symptoms of psychosis[4]. Furthermore, amperozide's nanomolar affinity for the serotonin transporter (SERT) provides concurrent serotonin reuptake inhibition, a mechanism that has been shown to attenuate craving in models of cocaine withdrawal[1],[2].

Pathway Amperozide Amperozide Dihydrochloride HT2A 5-HT2A Receptor (Strong Antagonism) Amperozide->HT2A Ki = 16 nM D2 D2 Receptor (Weak Antagonism) Amperozide->D2 Ki = 403-540 nM SERT Serotonin Transporter (Reuptake Inhibition) Amperozide->SERT Ki = 49 nM DA_Release Modulation of Mesolimbic & Mesocortical Dopamine HT2A->DA_Release Disinhibits DA Release D2->DA_Release Dampens Hyperactivity Clinical Atypical Antipsychotic Profile (Low EPS, Anti-Craving) SERT->Clinical Mood Stabilization DA_Release->Clinical Balanced DA Tone

Pharmacodynamic pathway of amperozide illustrating receptor affinities and clinical outcomes.

Experimental Methodology: In Vitro Radioligand Binding Assays

To ensure a self-validating system, the receptor binding properties of amperozide are determined using competitive radioligand binding assays. The following protocol details the standard methodology used to isolate the Ki​ values for 5-HT2A and D2 receptors[3].

Step 1: Tissue Preparation and Homogenization

  • Action: Dissect the cerebral cortex (for 5-HT2A) or the striatum (for D2) from male Sprague-Dawley rats. Homogenize the tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Centrifuging (40,000 x g for 15 minutes) and washing the membrane pellet multiple times is critical. It removes endogenous neurotransmitters (like endogenous serotonin or dopamine) that would otherwise competitively inhibit the radioligand, ensuring an accurate, zero-baseline binding environment.

Step 2: Incubation and Thermodynamic Equilibrium

  • Action: In assay tubes, combine 400 µL of the membrane suspension, 50 µL of the specific radioligand (e.g., 0.5 nM[3H]ketanserin for 5-HT2A), and 50 µL of amperozide dihydrochloride at increasing concentrations ( 10−10 to 10−4 M). Incubate at 37°C for 30 minutes.

  • Causality: The 30-minute incubation at physiological temperature ensures the receptor-ligand interactions reach thermodynamic equilibrium, a strict requirement for the law of mass action to apply during IC50​ calculation.

Step 3: Determination of Nonspecific Binding (Self-Validation)

  • Action: Run parallel assay tubes where amperozide is replaced with a massive excess of an unlabeled competitor (e.g., 10 µM methysergide for 5-HT2A).

  • Causality: Radioligands can non-specifically trap in lipid bilayers or bind to non-receptor proteins. By saturating all true receptor sites with the unlabeled competitor, any remaining radioactivity is definitively "nonspecific." Subtracting this from total binding yields the true specific binding of the assay.

Step 4: Rapid Vacuum Filtration

  • Action: Terminate the incubation by rapid filtration through Whatman GF/B glass-fiber filters pre-soaked in 0.1% polyethylenimine. Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Causality: Pre-soaking in polyethylenimine neutralizes the negative charge of the glass fibers, preventing positively charged radioligands from sticking to the filter. The ice-cold buffer wash rapidly halts receptor-ligand dissociation kinetics, locking the bound radioligand in place.

Step 5: Scintillation Counting and Cheng-Prusoff Analysis

  • Action: Transfer the filters to vials containing liquid scintillation cocktail and quantify the radioactivity (Counts Per Minute, CPM). Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The IC50​ is dependent on the specific concentration of radioligand [L] used in the assay. The Cheng-Prusoff equation normalizes this value against the dissociation constant ( Kd​ ) of the radioligand, yielding a system-independent Ki​ that represents amperozide's true absolute affinity.

Workflow Prep 1. Tissue Prep (Rat Cortex/Striatum) Incubate 2. Incubation (Radioligand + Drug) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash 4. Washing (Remove Unbound) Filter->Wash Count 5. Scintillation (Quantify Binding) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Eq) Count->Analyze

Step-by-step in vitro radioligand binding assay workflow for determining receptor affinity.

Sources

Foundational

Amperozide dihydrochloride chemical structure and molecular weight

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Amperozide Hydrochloride Introduction Amperozide is a pharmacologically significant compound belonging to the diphenylbutylpiperazine class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Amperozide Hydrochloride

Introduction

Amperozide is a pharmacologically significant compound belonging to the diphenylbutylpiperazine class of atypical antipsychotics.[1][2] Unlike typical neuroleptics that primarily act on dopamine D2 receptors, Amperozide's mechanism of action is principally characterized by its high affinity as an antagonist for serotonin 5-HT2A receptors.[3] While it was initially investigated for treating schizophrenia in humans, its primary application is now in veterinary medicine to mitigate aggression and stress in pigs.[1][2] For pharmaceutical use, Amperozide is prepared as a salt to enhance its stability and solubility. The most common and well-documented form is the monohydrochloride salt, which will be the focus of this guide.

A Note on Nomenclature: This guide will refer to the compound as Amperozide hydrochloride. While the term "dihydrochloride" may be encountered, authoritative chemical databases such as PubChem and ChEMBL, along with molecular formula analysis, confirm the stable and commercially available form is a monohydrochloride salt, containing one molecule of hydrogen chloride per molecule of the Amperozide base.[4][5]

Chemical Identity and Nomenclature

Precise identification is critical in research and development. Amperozide hydrochloride is systematically named based on IUPAC conventions, but is also known by several synonyms and unique identifiers.

IdentifierValueSource
IUPAC Name 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride[4]
Common Synonyms Amperozide HCl, Hogpax, FG 5606[1][4]
CAS Number 75529-73-6, 86725-37-3 (hydrochloride); 75558-90-6 (free base)[1][4]
Molecular Formula C₂₃H₃₀ClF₂N₃O[4]
SMILES CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[4]
InChI InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H[4]
InChIKey OEQHKNWFXHBJIT-UHFFFAOYSA-N[4]

Molecular Structure Elucidation

The structure of Amperozide is composed of three key functional regions which dictate its pharmacological activity:

  • Diphenylbutyl Moiety: Two para-fluorophenyl rings are attached to the same carbon atom of a butyl chain. This lipophilic region is crucial for receptor interaction.

  • Piperazine Core: A central six-membered heterocyclic ring containing two nitrogen atoms. The nitrogen at position 4 (N4) is alkylated by the diphenylbutyl chain. The nitrogen at position 1 (N1) is the site of the carboxamide linkage.

  • N-ethylcarboxamide Group: An ethyl group is attached to the nitrogen of a carboxamide functional group at position 1 of the piperazine ring.

The hydrochloride salt is formed by the protonation of the tertiary amine at the N4 position of the piperazine ring, which is the most basic site on the molecule. This forms a positively charged ammonium cation, which is ionically bonded to a chloride anion (Cl⁻). This salt formation is a standard practice in drug development to improve the aqueous solubility and stability of amine-containing compounds.

Amperozide_Hydrochloride cluster_amperozide Amperozide Cation cluster_chloride Chloride Anion N1 N C1 C N1->C1 C5 C N1->C5 N2 N+ C3 C N2->C3 C13 CH₂ N2->C13 C2 C C1->C2 C2->N2 C4 C C3->C4 C4->N1 O1 O C5->O1 N_ethyl N_ethyl C5->N_ethyl N C6 C C7 C C8 C C9 C C10 CH P1_C1 C C10->P1_C1 P2_C1 C C10->P2_C1 C11 CH₂ C11->C10 C12 CH₂ C12->C11 C13->C12 C14 CH₃ C15 CH₂ C15->C14 P1_C2 C P1_C1->P1_C2 P1_C3 C P1_C2->P1_C3 P1_C4 C P1_C3->P1_C4 P1_C5 C P1_C4->P1_C5 F1 F P1_C4->F1 P1_C6 C P1_C5->P1_C6 P1_C6->P1_C1 P2_C2 C P2_C1->P2_C2 P2_C3 C P2_C2->P2_C3 P2_C4 C P2_C3->P2_C4 P2_C5 C P2_C4->P2_C5 F2 F P2_C4->F2 P2_C6 C P2_C5->P2_C6 P2_C6->P2_C1 N_ethyl->C15 Cl Cl-

Caption: 2D structure of Amperozide Hydrochloride.

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula. It is essential for quantitative analysis, solution preparation, and dosage calculations. The table below details the calculation for both the free base (Amperozide) and its hydrochloride salt.

ComponentFormulaAtomCountAtomic Mass (amu)Subtotal (amu)Source
Amperozide (Free Base) C₂₃H₂₉F₂N₃O Carbon2312.011276.253
Hydrogen291.00829.232
Fluorine218.99837.996
Nitrogen314.00742.021
Oxygen115.99915.999
Subtotal (Average Mass) 401.501 [6]
Monoisotopic Mass 401.22786888 [1]
Hydrogen Chloride HCl Hydrogen11.0081.008
Chlorine135.45335.453
Subtotal (Average Mass) 36.461
Amperozide HCl C₂₃H₃₀ClF₂N₃O
Total Average Molecular Weight 437.962 [7]
Monoisotopic Mass 437.2045466 [4]

Note: Average molecular weight is typically used for stoichiometric calculations, while monoisotopic mass is used for high-resolution mass spectrometry. The commonly cited molecular weight is rounded to 437.95 g/mol or 438.0 g/mol .[4][7]

Physicochemical Properties

The physical and chemical properties of a drug substance influence its formulation, delivery, and stability.

PropertyValueDescriptionSource
Appearance White to off-white solidExpected appearance for a crystalline organic salt.[8]
Melting Point 177-178 °CA sharp melting point indicates high purity. This value is for the hydrochloride salt.[8]
Solubility Soluble in DMSOWhile quantitative aqueous solubility data is not readily available, the hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base.[9]
pKa (Predicted) 14.59 ± 0.20This predicted value likely corresponds to the N-H proton of the carboxamide group. The pKa of the protonated piperazine nitrogen is crucial for its ionization state at physiological pH.[8]
Storage Store at +4°CRecommended storage condition to ensure chemical stability.[8]

Experimental Protocols for Structural Verification

To ensure the identity and purity of a batch of Amperozide hydrochloride, several analytical techniques are employed. Below are conceptual protocols for key experiments.

Protocol 1: Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular mass of the Amperozide cation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of Amperozide hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, coupled with a liquid chromatography system (LC-MS). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the mass of the intact parent molecule.

  • Analysis: Inject the sample into the LC-MS system. Set the mass spectrometer to scan in positive ion mode over a mass-to-charge (m/z) range that includes the expected value (e.g., m/z 100-600).

  • Expected Result: The primary ion observed should correspond to the protonated Amperozide free base [M+H]⁺. The expected m/z value is that of the monoisotopic mass of the free base (401.2279) plus the mass of a proton, resulting in an expected m/z of 402.2357 . The high-resolution capability of modern instruments should allow for confirmation of this mass to within a few parts per million (ppm), which validates the elemental composition.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure by analyzing the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Amperozide hydrochloride in approximately 0.7 mL of a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The resulting spectrum should show distinct signals corresponding to all non-exchangeable protons in the molecule. Key expected signals include:

    • Aromatic protons on the fluorophenyl rings (typically in the 7-8 ppm region).

    • Aliphatic protons from the butyl chain and piperazine ring (1-4 ppm region).

    • Signals for the ethyl group (a triplet and a quartet).

    • The integral (area under the curve) for each signal should be proportional to the number of protons it represents.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will show a signal for each unique carbon atom in the structure, confirming the carbon skeleton.

  • Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are compared against a known reference spectrum or predicted values to unambiguously confirm the molecular structure.

Workflow start Amperozide HCl Sample prep_ms Sample Prep for MS (Dilute in Methanol) start->prep_ms prep_nmr Sample Prep for NMR (Dissolve in CD₃OD) start->prep_nmr lcms LC-MS Analysis (Positive ESI Mode) prep_ms->lcms nmr NMR Spectroscopy (¹H and ¹³C Spectra) prep_nmr->nmr data_ms Mass Spectrum Data (m/z values) lcms->data_ms data_nmr NMR Spectral Data (Shifts, Integrals) nmr->data_nmr confirm_mass Confirm [M+H]⁺ Ion at m/z 402.2357 data_ms->confirm_mass confirm_structure Compare Spectra to Reference/Predicted data_nmr->confirm_structure final Structure & Identity Verified confirm_mass->final confirm_structure->final

Caption: Conceptual workflow for analytical verification.

Conclusion

Amperozide hydrochloride (C₂₃H₃₀ClF₂N₃O) is the stable salt form of the atypical antipsychotic Amperozide. A thorough understanding of its chemical identity, including its precise molecular weight of approximately 438.0 g/mol and its distinct structural features, is foundational for its application in research and pharmaceutical development.[4] The structure, characterized by a diphenylbutyl group linked to an N-ethylpiperazine carboxamide core, can be definitively confirmed using standard analytical techniques such as mass spectrometry and NMR spectroscopy.[1] This guide provides the core technical details necessary for professionals working with this compound.

References

  • Amperozide Hydrochloride | C23H30ClF2N3O | CID 73334. PubChem, National Center for Biotechnology Information. [Link]

  • Compound: AMPEROZIDE (CHEMBL1079935). ChEMBL, European Bioinformatics Institute. [Link]

  • amperozide. Drug Central. [Link]

  • Amperozide. The Merck Index Online. [Link]

  • Amperozide | C23H29F2N3O | CID 73333. PubChem, National Center for Biotechnology Information. [Link]

  • Amperozide. Wikipedia. [Link]

  • Svartengren, J., & Simonsson, P. (1990). Receptor binding properties of amperozide. Pharmacology & Toxicology, 66(Suppl 1), 8–11. [Link]

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Exploratory

Amperozide Dihydrochloride: Uncoupling Dopamine D2 Receptor Affinity from Functional Antipsychotic Efficacy

Executive Summary The development of atypical antipsychotics fundamentally shifted the paradigm of psychiatric pharmacology, moving away from pure dopamine D2 receptor blockade toward multi-target receptor modulation. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atypical antipsychotics fundamentally shifted the paradigm of psychiatric pharmacology, moving away from pure dopamine D2 receptor blockade toward multi-target receptor modulation. Amperozide dihydrochloride (FG 5606), a diphenylbutylpiperazine derivative, represents a critical case study in this evolution. Unlike typical neuroleptics (e.g., haloperidol) that rely on high-affinity D2 antagonism, amperozide demonstrates profound functional modulation of mesolimbic and mesocortical dopaminergic pathways despite possessing only weak direct affinity for the D2 receptor[1][2]. This technical guide provides an in-depth analysis of amperozide's interaction with the D2 receptor, elucidating its mechanistic pathways and detailing the rigorous experimental protocols required to validate its unique pharmacological profile.

The Pharmacological Paradox: Receptor Binding Kinetics

To understand amperozide's mechanism of action, we must first analyze its receptor binding kinetics. In vitro radioligand binding assays reveal that amperozide exhibits a high affinity for serotonin 5-HT2A receptors (Ki ≈ 16 nM) and the serotonin transporter (Ki ≈ 49 nM)[3]. In stark contrast, its affinity for the striatal dopamine D2 receptor is remarkably weak (Ki ≈ 540 nM)[2][3].

This profile challenges the traditional dopamine hypothesis of schizophrenia, which posits that D2 receptor occupancy is a strict prerequisite for antipsychotic efficacy.

Quantitative Receptor Binding Profile of Amperozide
Target Receptor / TransporterBrain Region / Cell LineBinding Affinity (Ki, nM)Functional Role
5-HT2A Receptor Frontal Cortex16Primary mediator of antipsychotic efficacy[3].
Serotonin Transporter (SERT) Synaptosomes49Contributes to monoamine modulation[3].
Alpha-1 Adrenergic Receptor Cortex172Secondary modulatory effects[3].
Dopamine D4 Receptor COS7 Cells (Transfected)384 - 769Weak interaction[3].
Dopamine D2 Receptor Limbic System403Weak direct affinity; insufficient for typical blockade[2].
Dopamine D2 Receptor Striatum540Negligible in vivo occupancy at therapeutic doses[2][3].

Mechanistic Pathways: Indirect Dopaminergic Regulation

The core scientific question surrounding amperozide is how a compound with such weak D2 affinity exerts antipsychotic effects traditionally associated with D2 blockade. The answer lies in network-level functional modulation.

In vivo studies demonstrate that at clinically relevant doses (0.14-0.28 mg/kg per day), amperozide does not displace radioligands from D2 receptors in the striatum or limbic regions[1]. Instead, systemic administration of amperozide preferentially increases extracellular dopamine release in the medial prefrontal cortex (mPFC) by over 200%, with minimal effects on the nucleus accumbens[4]. This functional selectivity is not mediated by direct D2 interaction[2]. Rather, the potent 5-HT2A antagonism disinhibits dopaminergic neurons projecting to the mPFC, while concurrent monoamine reuptake inhibition prolongs dopamine residence time in the synaptic cleft[3][4].

Pathway Amperozide Amperozide Dihydrochloride HT2A 5-HT2A Receptor (High Affinity Blockade) Amperozide->HT2A Strong Antagonism (Ki ~16 nM) D2 Dopamine D2 Receptor (Weak Direct Affinity) Amperozide->D2 Weak Antagonism (Ki ~540 nM) DAT Monoamine Transporters (Reuptake Inhibition) Amperozide->DAT Inhibition (Ki ~49 nM) DA_Release Enhanced mPFC Dopamine Release (Functional Modulation) HT2A->DA_Release Disinhibition of DA Neurons D2->DA_Release Minimal Direct Contribution DAT->DA_Release Reduced Synaptic Clearance

Network modulation by amperozide bypassing direct D2 blockade to enhance mPFC dopamine release.

Validated Experimental Methodologies

As application scientists, we rely on self-validating experimental systems to confirm these pharmacological profiles. The following protocols detail the methodologies used to isolate amperozide's D2 interaction kinetics and its downstream functional effects.

Protocol 1: In Vitro Radioligand Competitive Binding Assay (D2 Occupancy)

Objective: To quantify the displacement of [3H]spiroperidol by amperozide in striatal tissue, determining the Ki value for the D2 receptor[2]. Causality & Rationale: [3H]spiroperidol is selected for its high specificity to D2/D3 receptors. (+)-Butaclamol is used as a control to define non-specific binding, ensuring that the radioactive signal measured is exclusively D2-mediated and not an artifact of lipid partitioning.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat striatal tissue in 50 mM Tris-HCl buffer (pH 7.4) at 4°C to preserve receptor structural integrity. Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous dopamine, which could competitively inhibit radioligand binding and skew Ki calculations.

  • Incubation Mixture: In assay tubes, combine 100 µL of membrane suspension, 50 µL of [3H]spiroperidol (final concentration 0.2 nM), and 50 µL of amperozide at varying concentrations (10-10 to 10-4 M).

  • Equilibrium Incubation: Incubate the mixture at 37°C for 30 minutes. This precise temperature and duration ensure the binding reaction reaches thermodynamic equilibrium without degrading the protein.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with 5 mL of ice-cold buffer to instantly halt ligand dissociation.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Tissue Preparation Isolate and wash striatal membranes Step2 2. Radioligand Incubation Add [3H]spiroperidol & Amperozide Step1->Step2 Step3 3. Competitive Displacement Incubate at 37°C for 30 mins Step2->Step3 Step4 4. Rapid Filtration Separate bound/free ligand via GF/B filters Step3->Step4 Step5 5. Scintillation Counting Quantify specific D2 binding (Ki calculation) Step4->Step5

Step-by-step workflow for the in vitro radioligand competitive binding assay.

Protocol 2: In Vivo Microdialysis (Functional Dopamine Release)

Objective: To measure real-time extracellular dopamine dynamics in the mPFC versus the striatum following systemic amperozide administration[4]. Causality & Rationale: While binding assays provide static affinity data, microdialysis in awake, freely moving animals captures the dynamic, functional consequence of the drug's multi-receptor profile without the confounding neurochemical dampening effects of anesthesia.

Step-by-Step Workflow:

  • Stereotaxic Surgery: Implant concentric microdialysis probes into the mPFC and dorsolateral striatum of anesthetized rats. Allow 24-48 hours for recovery to re-establish blood-brain barrier integrity and baseline neurochemistry.

  • Baseline Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probes at a constant flow rate of 2.0 µL/min. Collect dialysate fractions every 20 minutes until stable basal dopamine levels are established (typically 3-4 fractions).

  • Drug Administration: Administer amperozide (e.g., 5.0 mg/kg s.c.). This dose is chosen as it is clinically relevant and known to saturate 5-HT2A receptors without occupying D2 receptors[1][4].

  • HPLC-ECD Analysis: Inject dialysate fractions into a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD). Quantify dopamine peaks relative to standard curves to determine the percentage increase in extracellular dopamine.

Translational Implications for Drug Development

The pharmacological profile of amperozide serves as a critical proof-of-concept in neuropharmacology: antipsychotic efficacy does not strictly require direct, high-affinity D2 receptor blockade[1][2]. By leveraging high-affinity 5-HT2A antagonism coupled with monoamine reuptake inhibition, amperozide achieves the necessary modulation of mesocortical dopamine pathways[3][4]. For drug development professionals, this underscores the importance of phenotypic and functional screening over isolated target-based affinity assays. Designing molecules that mimic this network-level modulation can lead to novel therapeutics with drastically reduced extrapyramidal side effects (EPS), which are traditionally driven by excessive D2 blockade in the striatum.

References

1.1. Title: Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy: implications for antipsychotic action. Source: European Journal of Pharmacology / MedChemExpress URL:

1.2. Title: The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Source: PubMed / NIH URL:

1.3. Title: Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects. Source: PubMed / NIH URL:

1.7. Title: Systemic Administration of Amperozide, a New Atypical Antipsychotic Drug, Preferentially Increases Dopamine Release in the Rat Medial Prefrontal Cortex. Source: PubMed / NIH URL:

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Foundational

Therapeutic Potential of Amperozide Dihydrochloride for Schizophrenia Negative Symptoms: A Technical Guide for Researchers and Drug Development Professionals

Abstract The management of negative symptoms in schizophrenia remains a significant therapeutic challenge, with existing antipsychotics demonstrating limited efficacy. This technical guide provides an in-depth analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The management of negative symptoms in schizophrenia remains a significant therapeutic challenge, with existing antipsychotics demonstrating limited efficacy. This technical guide provides an in-depth analysis of amperozide dihydrochloride, a diphenylbutylpiperazine derivative with a unique pharmacological profile, and its potential as a therapeutic agent for the negative symptoms of schizophrenia. Amperozide's high affinity for serotonin 5-HT2A receptors and comparatively lower affinity for dopamine D2 receptors positions it as an early example of an atypical antipsychotic. This guide will dissect the mechanistic rationale for its putative efficacy against negative symptoms, critically evaluate the available preclinical and clinical data, and provide detailed experimental protocols for future research in this area. We will also explore the historical context of its development and the potential reasons for its discontinuation, offering valuable insights for contemporary drug discovery efforts targeting the complex domain of negative symptomatology in schizophrenia.

The Unmet Need in Schizophrenia: Targeting Negative Symptoms

Schizophrenia is a multifaceted disorder characterized by positive, negative, and cognitive symptoms. While positive symptoms, such as hallucinations and delusions, are often effectively managed by conventional and atypical antipsychotics, negative symptoms remain a significant contributor to the long-term functional impairment and poor quality of life for patients.[1] These symptoms can be categorized into two main domains:

  • Diminished expression: Including blunted affect and alogia (poverty of speech).

  • Avolition-apathy: Encompassing asociality, anhedonia (reduced ability to experience pleasure), and avolition (lack of motivation).

The neurobiological underpinnings of negative symptoms are thought to be distinct from those of positive symptoms, involving dysfunction in cortical-striatal-thalamic circuits and alterations in neurotransmitter systems beyond the mesolimbic dopamine pathway.[1] This distinction highlights the need for novel therapeutic strategies that specifically target the pathophysiology of negative symptoms.

Amperozide Dihydrochloride: A Pharmacological Profile

Amperozide (N-ethyl-4-[4',4'-bis(p-fluorophenyl)butyl]-1-piperazinecarboxamide) dihydrochloride is a psychotropic agent that was investigated in the late 1980s and early 1990s as a potential antipsychotic.[2] Its unique receptor binding profile distinguishes it from first-generation antipsychotics and aligns it with the emerging class of atypical antipsychotics of that era.

Receptor Binding Affinity

The therapeutic potential of amperozide for negative symptoms is primarily hypothesized to stem from its distinct receptor binding affinities:

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Serotonin 5-HT2A 16 [3]
Dopamine D2540[3]
Alpha-1 Adrenergic172[3]
Serotonin Transporter (SERT)49[3]

Amperozide exhibits a high affinity for the 5-HT2A receptor, with a significantly lower affinity for the D2 receptor. This high 5-HT2A/D2 binding ratio is a hallmark of many atypical antipsychotics and is believed to contribute to their improved side effect profile and potential efficacy against negative symptoms.[4]

Pharmacokinetics and Metabolism

In a clinical study, amperozide was administered in escalating doses up to 20 mg daily.[5] Plasma concentrations of amperozide and its N-deethylated metabolite were found to be approximately equal.[5] The metabolite, FG5620, has been shown to have 5-10 times lower pharmacological activity than the parent compound.[3]

Mechanistic Rationale for Targeting Negative Symptoms

The prevailing hypothesis for the efficacy of atypical antipsychotics against negative symptoms involves the intricate interplay between the serotonin and dopamine systems.

The Serotonin-Dopamine Interaction

Serotonergic neurons originating in the raphe nuclei project to and modulate the activity of dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). Specifically, 5-HT2A receptor activation is thought to inhibit dopamine release in cortical and limbic regions. By antagonizing these receptors, amperozide is hypothesized to disinhibit dopaminergic pathways, leading to an increase in dopamine release, particularly in the prefrontal cortex, a brain region implicated in the pathophysiology of negative symptoms.

cluster_VTA Ventral Tegmental Area (VTA) cluster_PFC Prefrontal Cortex (PFC) cluster_Raphe Raphe Nucleus VTA Dopaminergic Neuron Dopamine Dopamine VTA->Dopamine PFC_Neuron Pyramidal Neuron Raphe Serotonergic Neuron Serotonin Serotonin Raphe->Serotonin Amperozide Amperozide HT2A_R 5-HT2A Receptor Amperozide->HT2A_R Antagonizes Serotonin->HT2A_R Activates Dopamine->PFC_Neuron Modulates HT2A_R->VTA Inhibits

Figure 1: Proposed mechanism of amperozide action.

Preclinical Evidence

Animal Models for Negative Symptoms

To rigorously evaluate the therapeutic potential of compounds like amperozide for negative symptoms, specific preclinical models are essential.

This test assesses the innate tendency of rodents to engage in social behaviors. A reduction in social interaction time is considered analogous to the asociality observed in schizophrenia.

Protocol: Social Interaction Test

  • Habituation: Individually house animals for a set period before testing to increase their motivation for social interaction.

  • Test Arena: Place two unfamiliar, weight-matched animals in a novel, open-field arena.

  • Data Acquisition: Videotape the session and score the duration and frequency of social behaviors (e.g., sniffing, grooming, following).

  • Drug Administration: Administer amperozide dihydrochloride or vehicle at various doses and time points before the test to assess its effects on social interaction.

This model is used to assess anhedonia, a core negative symptom. A decrease in the preference for a sweetened solution over water is interpreted as a deficit in reward sensitivity.[6][7][8][9][10]

Protocol: Sucrose Preference Test

  • Acclimation: Acclimate individually housed animals to two drinking bottles, one with water and one with a sucrose solution (e.g., 1%).[6][7][8][9][10]

  • Baseline Measurement: Measure the consumption from each bottle over a 24-hour period to establish a baseline preference.[7]

  • Induction of Anhedonia (Optional): Induce an anhedonic state using a model such as chronic mild stress.

  • Drug Administration: Administer amperozide dihydrochloride or vehicle and measure sucrose and water consumption.

  • Calculation: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.[7][8]

cluster_workflow Preclinical Workflow for Negative Symptoms start Select Animal Model (e.g., Chronic Mild Stress) drug_admin Administer Amperozide or Vehicle start->drug_admin social_interaction Social Interaction Test data_analysis Analyze Behavioral Data social_interaction->data_analysis sucrose_preference Sucrose Preference Test sucrose_preference->data_analysis drug_admin->social_interaction drug_admin->sucrose_preference end Assess Therapeutic Potential data_analysis->end

Figure 2: Preclinical testing workflow.

Clinical Evidence: The 1991 Open-Label Study

The primary clinical evidence for the use of amperozide in schizophrenia comes from an open-label, 4-week dose-escalation study conducted by Axelsson and colleagues in 1991.[5]

Study Design and Methodology
  • Participants: Ten male inpatients with a DSM-III diagnosis of schizophrenia.

  • Intervention: Amperozide administered in escalating doses up to a maximum of 20 mg/day.

  • Primary Outcome Measures: The abstract reports assessment with the Clinical Global Improvement (CGI) scale and the Comprehensive Psychopathological Rating Scale (CPRS) and Brief Psychiatric Rating Scale (BPRS) total scores.[5] Specific subscales for negative symptoms were not detailed in the abstract.

Efficacy Results
  • Six out of ten patients were considered "improved" based on the CGI scale.[5]

  • Among the responders, there was a mean reduction of 64% in the total CPRS score and a 46% reduction in the total BPRS score.[5]

Note: The lack of a placebo control and the open-label design are significant limitations of this study. Furthermore, the use of total scores from broad psychiatric rating scales makes it difficult to specifically ascertain the effects on negative symptoms.

Safety and Tolerability
  • Cardiovascular: ECG changes, including T-wave morphology alterations and QTc prolongation, were observed.[5]

  • Neurological: Mild tremor was a frequent side effect, but other extrapyramidal symptoms were rare.[5]

  • Gastrointestinal: Nausea was reported in six patients.[5]

  • Discontinuations: One patient was withdrawn due to an aggravation of psychotic symptoms.[5]

Discontinuation of Development and Future Perspectives

Despite some promising early findings, the clinical development of amperozide for schizophrenia was not pursued.[11] The precise reasons for this are not explicitly stated in the available literature. However, several factors common to the development of early atypical antipsychotics may have contributed:

  • Limited Efficacy: The modest improvement seen in a small, open-label study may not have been sufficient to warrant further investment in larger, more expensive placebo-controlled trials.

  • Adverse Effect Profile: The observation of QTc prolongation, even if not leading to severe adverse events in this small study, is a significant safety concern that often halts drug development.

  • Shifting Landscape of Antipsychotic Development: The 1990s saw the emergence of other atypical antipsychotics with potentially more robust efficacy and favorable side effect profiles, increasing the competitive landscape.[12][13]

The story of amperozide offers valuable lessons for modern drug development. Its unique pharmacological profile, with high 5-HT2A antagonism and low D2 affinity, remains a compelling strategy for targeting negative symptoms. Future research could focus on developing compounds with similar mechanisms but improved safety profiles.

Conclusion

Amperozide dihydrochloride represents an early exploration into the therapeutic potential of 5-HT2A receptor antagonism for the treatment of schizophrenia, including its challenging negative symptoms. While its clinical development was not completed, the mechanistic rationale behind its potential efficacy remains relevant. This technical guide provides a framework for understanding the science behind amperozide and for designing future preclinical and clinical studies aimed at developing novel therapeutics for the significant unmet needs of individuals with schizophrenia. Further investigation into compounds with a similar mechanism of action, coupled with rigorous assessment using specific negative symptom rating scales and well-designed clinical trials, is warranted.

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  • Correll CU, et al. Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. Br J Pharmacol. 2025;1-26. [Link]

  • Liu Y, et al. Sucrose preference test for measurement of stress-induced anhedonia in mice. Nat Protoc. 2018;13(7):1686-1698. [Link]

  • The Accelerating Medicines Partnership (AMP) Schizophrenia (SCZ) Program. AMP SCZ. [Link]

  • Shen WW. A history of antipsychotic drug development. Comprehensive Psychiatry. 1999;40(6):407-414. [Link]

  • Liu X, et al. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. AGRIS. 2016. [Link]

  • Christensson E, Björk A. Amperozide: a new pharmacological approach in the treatment of schizophrenia. Pharmacol Toxicol. 1990;66 Suppl 1:5-7. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Amperozide Dihydrochloride Stock Solutions in DMSO

Introduction & Mechanistic Context Amperozide is a diphenylbutylpiperazine-derived atypical antipsychotic that acts primarily as a highly selective 5-HT2A receptor antagonist (Kᵢ ≈ 16.5 – 26 nM)[1]. Unlike classical neur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Amperozide is a diphenylbutylpiperazine-derived atypical antipsychotic that acts primarily as a highly selective 5-HT2A receptor antagonist (Kᵢ ≈ 16.5 – 26 nM)[1]. Unlike classical neuroleptics, amperozide exhibits low affinity for striatal dopamine D2 receptors, thereby minimizing extrapyramidal side effects while still effectively modulating dopamine efflux in the medial prefrontal cortex[1][2].

In preclinical in vitro and in vivo assays, Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice due to its cell-permeability. However, researchers frequently encounter solubility bottlenecks when working with the dihydrochloride salt variant of amperozide (CAS 1307807-06-2)[3]. While the free base form dissolves readily in DMSO (up to 125 mg/mL)[4], the dihydrochloride salt is only "slightly soluble" under ambient conditions[3]. This application note provides a self-validating, physics-grounded protocol to overcome the lattice energy constraints of the salt form, ensuring stable and accurate stock solutions.

Physicochemical Properties & Quantitative Data

To ensure accurate molarity during stock preparation, it is critical to use the molecular weight of the dihydrochloride salt, not the free base.

Table 1: Physicochemical Profile
PropertySpecification
Compound Name Amperozide Dihydrochloride
CAS Number 1307807-06-2[3]
Molecular Formula C₂₃H₂₉F₂N₃O • 2HCl[3]
Molecular Weight 474.42 g/mol
Primary Target 5-HT2A Receptor (Antagonist)[1]
Solubility (DMSO) Slightly soluble (Requires heat/sonication)[3]
Table 2: Reconstitution Volume Matrix

Calculations are based on a molecular weight of 474.42 g/mol . Use the formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW (g/mol)]

Desired ConcentrationVolume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 2.108 mL10.539 mL21.079 mL
5 mM 0.422 mL2.108 mL4.216 mL
10 mM 0.211 mL1.054 mL2.108 mL

Causality in Solvent Selection & Handling (The "Why")

A robust protocol requires understanding the physical chemistry behind the steps. Do not treat dissolution as a passive process; for amperozide dihydrochloride, it is an active, energy-demanding workflow.

  • The Aprotic Solvation Penalty: DMSO is a polar aprotic solvent. While it easily solvates the lipophilic diphenylbutylpiperazine core of amperozide, it lacks the hydrogen-bond donors necessary to efficiently solvate the hard chloride (Cl⁻) anions of the salt lattice. To overcome this high lattice energy, external energy must be applied.

  • Mechanical & Thermal Energy Input: Sonication provides cavitation-induced mechanical energy to break apart salt crystals, while gentle warming (37°C) provides the thermal energy required to drive the endothermic dissolution of the ionic bonds.

  • Hygroscopicity & Dielectric Shifts: DMSO is highly hygroscopic. If atmospheric water is absorbed, it alters the dielectric constant of the solvent system. For sensitive salt forms, even trace amounts of water can trigger sudden nucleation and irreversible precipitation[4]. Rule: Always use newly opened, anhydrous DMSO (≥99.9% purity).

Experimental Protocol: Step-by-Step Dissolution

This workflow is designed as a self-validating system. If the solution is not optically clear at Step 4, the protocol dictates a return to Step 3, preventing the use of inaccurate, partially dissolved suspensions in downstream assays.

Materials Required
  • Amperozide Dihydrochloride powder (stored at -20°C)

  • Anhydrous DMSO (≥99.9%, newly opened)

  • Sterile amber glass vials (Amperozide is light-sensitive)

  • Bath sonicator & water bath (set to 37°C)

Step-by-Step Methodology
  • Thermal Equilibration: Remove the amperozide dihydrochloride vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will ruin the DMSO solubility profile.

  • Solvent Addition: Based on Table 2, pipette the exact volume of anhydrous DMSO directly into the vial to achieve your target concentration (e.g., 1.054 mL for a 10 mM solution from 5 mg of powder).

  • Energy Input (Vortex & Sonicate): Vortex the vial vigorously for 30 seconds. Transfer the vial to a bath sonicator heated to 37°C. Sonicate for 10 to 15 minutes.

  • Quality Control (Visual Validation): Hold the vial against a light source. The solution must be completely transparent with no visible particulates or Tyndall effect (light scattering). If the solution is turbid, repeat Step 3 for an additional 10 minutes.

  • Aliquoting & Storage: Immediately divide the clear stock solution into single-use aliquots in amber glass vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month[4]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, forcing the salt out of solution permanently.

Visualizations

Workflow Diagram

Workflow Start Amperozide 2HCl Powder (Store at -20°C) Equilibrate Equilibrate to RT (30 min, desiccated) Start->Equilibrate Prevent condensation Solvent Add Anhydrous DMSO (≥99.9% purity) Equilibrate->Solvent Energy Vortex & Sonicate (10-15 min @ 37°C) Solvent->Energy Disrupt crystal lattice Check Solution Clear? Energy->Check MoreEnergy Increase Sonication & Gentle Heating Check->MoreEnergy No (Turbid) Aliquot Aliquot into Amber Vials (Protect from light) Check->Aliquot Yes (Clear) MoreEnergy->Energy Store Store at -80°C (Stable for 6 months) Aliquot->Store Avoid freeze-thaw

Caption: Workflow for preparing and storing Amperozide 2HCl stock solutions in DMSO.

Pharmacological Mechanism of Action

Pathway Amperozide Amperozide Receptor 5-HT2A Receptor Amperozide->Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC SecondMsgr IP3 & DAG PLC->SecondMsgr Cleaves PIP2 Calcium Intracellular Ca2+ ↑ SecondMsgr->Calcium Effect Modulated Dopamine Efflux Calcium->Effect Antipsychotic Action

Caption: Mechanism of action: Amperozide antagonizes the 5-HT2A receptor signaling pathway.

References

  • Svartengren, J., & Simonsson, P. (1990). "Receptor binding properties of amperozide". Pharmacology & Toxicology.[Link]

  • Hertel, P. et al. (1999). "On the mechanisms of action of atypical antipsychotic drugs. An experimental study". Karolinska Institutet.[Link]

Sources

Application

Application Note: Preparation of Amperozide Dihydrochloride in Physiological Saline for In Vivo Injection Protocols

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Content Type: Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Pharmacological Context

Amperozide is an atypical antipsychotic agent characterized by its potent 5-HT2A receptor antagonism and relatively weak D2 receptor blockade[1]. Unlike typical neuroleptics (e.g., haloperidol), amperozide significantly enhances dopamine efflux in the medial prefrontal cortex (mPFC) without inducing profound catalepsy or extrapyramidal side effects[1]. In veterinary pharmacology and behavioral research, amperozide is widely utilized to mitigate stress and reduce aggression in swine, particularly during mixing and weaning phases[2].

For in vivo experimental models—ranging from neurochemical microdialysis in rodents to behavioral assays in pigs—precise formulation of the drug is critical[3]. This application note details the optimized, self-validating protocol for formulating amperozide dihydrochloride in physiological saline (0.9% NaCl) for intramuscular (i.m.), intravenous (i.v.), or subcutaneous (s.c.) injection.

MOA Amp Amperozide HT2A 5-HT2A Receptor (Antagonism) Amp->HT2A Blocks GABA Cortical GABAergic Interneurons HT2A->GABA Decreases excitation Glut Glutamatergic Projection Neurons GABA->Glut Disinhibits VTA VTA / Mesocortical Pathway Glut->VTA Stimulates DA Enhanced Dopamine Efflux in mPFC VTA->DA Increases release

Figure 1: Pharmacological mechanism of amperozide mediating enhanced dopamine efflux in the mPFC.

Physicochemical Properties & Formulation Rationale

The free base of amperozide has a pKa of approximately 7.78 and is highly lipophilic, rendering it minimally soluble in aqueous media[4]. To circumvent this limitation in parenteral formulations, the dihydrochloride salt (Amperozide · 2HCl) is employed[5].

Causality Behind Experimental Choices:

  • Salt Selection: The dihydrochloride salt (MW: 474.41 g/mol ) significantly lowers the lattice energy required for dissolution, enabling rapid solvation in water compared to the free base[5].

  • Vehicle Selection: Physiological saline (0.9% NaCl) is chosen over pure water to maintain isotonicity (~290 mOsm/L). This prevents osmotic shock, erythrocyte hemolysis, and localized tissue necrosis at the injection site, which is critical for i.m. and s.c. routes[3].

  • pH Considerations: Dissolving amperozide dihydrochloride in saline yields a slightly acidic solution. While physiological pH is ~7.4, attempting to titrate the formulation to 7.4 with NaOH will cause the uncharged free base of amperozide to precipitate out of solution[4]. A target pH of 5.0–6.0 is optimal; it maintains the drug in its ionized, soluble state while remaining highly tolerable for injection.

Materials and Reagents

Data Presentation: Reagent Specifications

Material / ReagentSpecification / RoleMolecular Weight
Amperozide Dihydrochloride Active Pharmaceutical Ingredient (API)[5]474.41 g/mol
0.9% NaCl (Saline) Isotonic vehicle, sterile58.44 g/mol (NaCl)
0.1 N HCl / 0.1 N NaOH pH adjustment (if strictly required)N/A
0.22 µm PES Syringe Filter Polyethersulfone; low protein/drug bindingN/A
Sterile Glass Vials Depyrogenated amber glass, for final storageN/A
Step-by-Step Methodology

Workflow Weigh Weigh Amperozide Dihydrochloride Dissolve Dissolve in 0.9% Saline Weigh->Dissolve pH Check & Adjust pH (Target 5.0 - 6.0) Dissolve->pH Filter Sterile Filtration (0.22 µm PES) pH->Filter QC Quality Control (HPLC, Endotoxin) Filter->QC

Figure 2: Step-by-step workflow for the preparation and validation of amperozide injection.

Step 1: Calculation and Weighing

  • Determine the required concentration based on the in vivo dosing paradigm. For example, a standard swine dose is 1.0 mg/kg[2]. For a 30 kg pig, a 30 mg dose is required. A practical stock concentration is 10 mg/mL.

  • Correction Factor: Account for the salt mass if dosing is based strictly on the free base. To achieve 10 mg/mL of amperozide free base equivalent, multiply by the mass ratio (474.41 / 401.50 = 1.18). Weigh 11.8 mg of amperozide dihydrochloride per 1 mL of target volume. If dosing is based on the salt weight, simply weigh 10.0 mg/mL.

  • Weigh the API using a calibrated analytical balance (d = 0.01 mg) into a sterile compounding vessel.

Step 2: Dissolution

  • Add approximately 80% of the final target volume of sterile 0.9% physiological saline to the compounding vessel.

  • Agitate using a magnetic stirrer at 300 RPM at room temperature (20–25°C) until the powder is fully dissolved. The solution should appear completely clear and colorless.

  • QS (quantum satis) to the final volume with the remaining 0.9% saline.

Step 3: pH Verification

  • Measure the pH using a calibrated micro-pH probe.

  • The expected pH is between 4.5 and 5.5 due to the dihydrochloride salt.

  • Critical Insight: If the pH is below 4.0, titrate dropwise with 0.1 N NaOH to reach ~5.0. Do not exceed pH 6.0 , as the uncharged free base will rapidly precipitate, ruining the formulation[4].

Step 4: Sterile Filtration

  • Draw the solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is selected over Nylon or PTFE due to its exceptionally low drug-binding characteristics, ensuring the concentration of the lipophilic API is not reduced during filtration.

  • Filter the solution directly into sterile, depyrogenated amber glass vials.

Quality Control & Validation (Self-Validating System)

To ensure the protocol has succeeded, the following self-validating checks must be performed:

  • Visual Inspection (Pre- and Post-Filtration): Hold the vial against both a stark white and stark black background under bright light. The presence of any Tyndall effect (light scattering) indicates micro-precipitation of the free base, meaning the pH was titrated too high.

  • HPLC-UV Validation: Run a sample aliquot on a C18 reverse-phase column (UV detection at ~254 nm) against a known standard to verify that the final concentration is within ±5% of the target.

  • Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) assay. For parenteral injections, endotoxin limits must strictly be < 5.0 EU/kg of animal body weight.

In Vivo Application & Dosing
  • Swine Models (Aggression/Stress): Administer at 1.0 mg/kg intramuscularly (i.m.) into the cervical musculature immediately prior to mixing or weaning to significantly reduce fighting and stress-induced behavioral deficits[2][3].

  • Rodent Models (Neurochemistry): For microdialysis or behavioral assays, doses of 1.0 to 10.0 mg/kg are typically administered subcutaneously (s.c.)[1].

References

  • Source: nih.
  • Source: researchgate.
  • Title: Reducing stress in piglets as a means of increasing production after weaning: administration of amperozide or co-mingling of piglets during lactation?
  • Source: derangedphysiology.
  • Source: fishersci.

Sources

Method

Application Notes and Protocols for the Accurate Preparation of Amperozide Dihydrochloride Solutions in Cell Culture

Introduction: The Criticality of Precise Molar Concentration in Pharmacological Studies Amperozide is a potent and selective serotonin 5-HT2A receptor antagonist, a characteristic that makes it a valuable tool in neurosc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precise Molar Concentration in Pharmacological Studies

Amperozide is a potent and selective serotonin 5-HT2A receptor antagonist, a characteristic that makes it a valuable tool in neuroscience research and drug discovery.[1][2] Its activity is intrinsically linked to its concentration in in vitro systems. Therefore, the accuracy of molar concentration calculations and the correct preparation of stock and working solutions are paramount for the reproducibility and validity of experimental results. This guide provides a comprehensive, field-proven protocol for the preparation of amperozide dihydrochloride solutions for cell culture applications, ensuring scientific integrity and minimizing experimental variability.

Amperozide dihydrochloride is the salt form of amperozide, and it is essential to use the correct molecular weight for this form to ensure accurate molarity calculations. The molecular weight of amperozide dihydrochloride is approximately 437.95 g/mol .[3] It functions as an atypical antipsychotic agent by antagonizing the 5-HT2A receptor with a high affinity, exhibiting a Ki value in the range of 16-26 nM.[1][4]

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation of a reliable experimental protocol.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₉F₂N₃O · 2HCl[3]
Molecular Weight 437.95 g/mol [3]
Appearance Crystalline solid[5]
Solubility (Amperozide free base) DMSO: 125 mg/mL (311.34 mM)[4]

A Note on Solubility: While the free base of amperozide is highly soluble in dimethyl sulfoxide (DMSO), the solubility of the dihydrochloride salt may differ. It is best practice to perform a small-scale solubility test before preparing a large volume of a high-concentration stock solution.[6][7] For most in vitro applications, a 10 mM stock solution in DMSO is a practical starting point.

Protocol for the Preparation of a 10 mM Amperozide Dihydrochloride Stock Solution

This protocol details the steps for preparing a 10 mM stock solution, a commonly used concentration for serial dilutions in cell culture experiments.

Materials:

  • Amperozide Dihydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, filtered pipette tips

Methodology:

  • Pre-Weighing Preparation: Before opening, allow the vial of amperozide dihydrochloride powder to equilibrate to room temperature to prevent moisture condensation.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of amperozide dihydrochloride powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the compound.

    Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L x 0.001 L x 437.95 g/mol = 4.38 mg

  • Dissolution in DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM solution with 4.38 mg of powder, add 1 mL of DMSO.

  • Ensuring Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes to facilitate dissolution.[4] The final solution should be clear and free of particulates.

  • Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Always protect the stock solution from light.

G cluster_0 Stock Solution Preparation weigh 1. Weigh 4.38 mg Amperozide Dihydrochloride add_dmso 2. Add 1 mL of sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of amperozide dihydrochloride.

Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the desired final concentration in a complete cell culture medium immediately before use. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it at or below 0.1%.[8]

Protocol for Serial Dilution:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM amperozide dihydrochloride stock solution at room temperature, protected from light.

  • Intermediate Dilutions (Recommended): To prevent precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium, performing an intermediate dilution step is advisable. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

Example Dilution Table for a Final Volume of 10 mL:

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of 1 mM Intermediate (µL)Final DMSO Concentration (%)
0.10.110.001
11100.01
55500.05
10101000.1
50505000.5
10010010001.0

Note on Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of amperozide dihydrochloride used in the experiment. This allows for the differentiation of the compound's effects from any potential effects of the solvent.[8]

G cluster_1 Working Solution Preparation thaw 1. Thaw 10 mM Stock Solution intermediate 2. Prepare 1 mM Intermediate Dilution (Optional) thaw->intermediate final_dilution 3. Dilute to Final Working Concentration in Culture Medium thaw->final_dilution intermediate->final_dilution vehicle_control 4. Prepare Vehicle Control (DMSO only)

Caption: Workflow for preparing working solutions from a stock solution.

In Vitro Working Concentrations: An Evidence-Based Approach

The optimal working concentration of amperozide dihydrochloride will vary depending on the cell type and the specific biological question being investigated. Based on published literature, effective concentrations for in vitro studies typically range from the nanomolar to the low micromolar range. For instance, studies have demonstrated significant effects of amperozide at concentrations of 1 µM and 10 µM.[9] Another study utilized amperozide at concentrations up to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Stability and Storage: Preserving Compound Integrity

The stability of your compound is critical for the reliability of your results.

  • Stock Solutions: When stored properly at -20°C or -80°C in tightly sealed, light-protected aliquots, DMSO stock solutions of amperozide are stable for up to 6 months.[4] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous solutions of many compounds are less stable than their DMSO counterparts. It is strongly recommended to prepare fresh working solutions in cell culture medium for each experiment and to use them immediately.[5] Do not store drug solutions in culture media for extended periods, as interactions with media components can lead to degradation.[10] The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum.[7]

Safety Precautions

As with any chemical compound, it is essential to handle amperozide dihydrochloride with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[11][12][13][14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the accurate preparation and use of amperozide dihydrochloride in cell culture experiments. By adhering to these guidelines, researchers can ensure the precision of their molar concentrations, maintain the integrity of the compound, and ultimately generate reliable and reproducible data. The principles of careful weighing, proper dissolution, sterile technique, and appropriate storage are fundamental to achieving high-quality results in any in vitro pharmacological study.

References

  • Eriksson, E., Engberg, G., & Svensson, K. (1990). Amperozide, a putative anti-psychotic drug: uptake inhibition and release of dopamine in vitro in the rat brain. Life sciences, 47(23), 2111–2117. [Link]

  • Sorensen, S. M., Humphreys, T. M., & Palfreyman, M. G. (1989). Biochemical and electrophysiological studies of the psychotropic compound, amperozide. Drug development research, 18(3), 237-248. [Link]

  • Hutson, P. H., Suman-Chauhan, N., & Tricklebank, M. D. (1993). Systemic administration of amperozide, a new atypical antipsychotic drug, preferentially increases dopamine release in the rat medial prefrontal cortex. British journal of pharmacology, 108(4), 987–992. [Link]

  • Meltzer, H. Y., Zhang, Y., & Stockmeier, C. A. (1992). Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy: implications for antipsychotic action. European journal of pharmacology, 216(1), 67–71. [Link]

  • Svartengren, J., & Simonsson, P. (1990). Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects. Journal of neural transmission. General section, 82(2), 99–110. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]

  • Can I store the drug solution made in cell culture media? ResearchGate. [Link]

  • Compound: AMPEROZIDE (CHEMBL1079935). ChEMBL - EMBL-EBI. [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18. [Link]

  • Dimethyl Sulfoxide (DMSO). gChem. [Link]

Sources

Application

Vehicle selection for subcutaneous administration of amperozide dihydrochloride

Application Note: Vehicle Selection and Aseptic Formulation Protocol for Subcutaneous Administration of Amperozide Dihydrochloride Executive Summary & Physicochemical Rationale Amperozide is an atypical antipsychotic and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vehicle Selection and Aseptic Formulation Protocol for Subcutaneous Administration of Amperozide Dihydrochloride

Executive Summary & Physicochemical Rationale

Amperozide is an atypical antipsychotic and a diphenylbutylpiperazine derivative characterized by its potent, selective antagonism of 5-HT2A receptors[1][2]. In preclinical neuropharmacology, it is frequently utilized to model dopamine modulation and evaluate antipsychotic efficacy at doses ranging from 1 to 50 mg/kg[3][4].

While the free base of amperozide is highly lipophilic, the dihydrochloride salt is utilized to maximize aqueous solubility, achieving concentrations up to 50 mM (~22 mg/mL) in water. However, formulating a dihydrochloride salt for subcutaneous (SC) administration presents a strict physicochemical challenge: dissolving the salt in unbuffered water yields a highly acidic solution (pH < 3.0).

The Causality of Vehicle Selection: Subcutaneous tissue possesses lower vascularity compared to muscle tissue, meaning the absorption kinetics are highly dependent on the local microenvironment[5]. Injecting a highly acidic, unbuffered solution into the SC space causes immediate localized precipitation of tissue proteins, cellular necrosis, and severe nociceptive (pain) responses[6]. This pain can severely confound behavioral assays, such as locomotor activity tests. Therefore, the vehicle must act as a self-validating system that actively neutralizes the API's acidity while maintaining an osmolality close to 300 mOsm/kg[6].

Quantitative Data: Vehicle Candidate Comparison

To ensure scientific integrity and animal welfare, vehicle candidates must be evaluated against physiological limits. The maximum accepted volume for SC injection is generally 1.5 mL in humans, and proportionally smaller in murine models (max 10 mL/kg, or ~0.2 mL per 20 g mouse)[6].

Table 1: Physicochemical Evaluation of SC Vehicle Candidates for Amperozide Dihydrochloride

Vehicle CandidateBuffer CapacityOsmolality (mOsm/kg)SC Tolerability / Pain RiskRecommendation
Sterile Water (SWFI) NoneHypotonic (<50)High (Osmotic cell lysis)Rejected
0.9% NaCl (Saline) NoneIsotonic (~308)Moderate (Fails to buffer acidic API)Suboptimal
10 mM PBS (pH 7.4) ModerateIsotonic (~300)Low (Maintains physiological pH)Optimal
5% Dextrose (D5W) NoneIsotonic (~252)Moderate (Fails to buffer acidic API)Suboptimal

Note: Clinical data heavily recommends limiting phosphate buffer concentrations to ≤10 mM; higher buffer strengths have been empirically shown to increase pain sensation at the SC injection site[6].

Visualizations: Workflows and Pathways

FormulationWorkflow A Amperozide Dihydrochloride (API Dry Powder) B Primary Solvent Addition (10 mM PBS, pH 7.4) A->B Dissolve API C pH Titration (Adjust to 6.5 - 7.4 with 0.1 N NaOH) B->C Neutralize HCl D Quality Control (Osmolality ~300 mOsm/kg) C->D Verify Tolerability E Sterile Filtration (0.22 µm PES Filter) D->E Aseptic Processing F Subcutaneous Injection (Max 0.2 mL per 20g mouse) E->F In Vivo Dosing

Fig 1. Step-by-step formulation workflow for subcutaneous amperozide dihydrochloride.

MOAPathway SC Subcutaneous Depot Blood Systemic Circulation SC->Blood Capillary Absorption BBB Blood-Brain Barrier Blood->BBB Distribution Receptor 5-HT2A Receptor (Prefrontal Cortex) BBB->Receptor CNS Penetration Effect Dopamine Modulation (Antipsychotic Effect) Receptor->Effect Receptor Antagonism

Fig 2. Subcutaneous absorption and 5-HT2A receptor antagonism pathway of amperozide.

Step-by-Step Formulation Protocol

Objective: Prepare a 5 mg/mL Amperozide Dihydrochloride solution in 10 mM PBS for in vivo SC administration. This concentration supports a standard 50 mg/kg dose in mice using a 10 mL/kg injection volume[3][6].

Materials Required:

  • Amperozide dihydrochloride (Purity ≥98%)[2]

  • 10 mM Phosphate-Buffered Saline (PBS), pH 7.4 (Sterile)

  • 0.1 N Sodium Hydroxide (NaOH) for titration

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Calibrated micro-osmometer and pH meter

Methodology:

  • Gravimetric Preparation: Weigh exactly 50.0 mg of Amperozide Dihydrochloride powder into a sterile, depyrogenated glass vial.

  • Primary Solvation: Add 8.0 mL of 10 mM PBS to the vial. Vortex gently until the powder is visually dissolved.

    • Causality Check: The solution will become highly acidic due to the dissociation of the dihydrochloride salt. Do not inject this intermediate solution.

  • pH Titration (Self-Validation Step): Insert a micro-pH probe. Slowly add 0.1 N NaOH dropwise while stirring. Monitor the pH continuously until it stabilizes between 6.5 and 7.0.

    • Causality Check: A pH close to physiological norms is strictly recommended to minimize tissue damage and injection site pain[6]. Do not exceed pH 7.8, as the free base of amperozide may begin to precipitate out of the aqueous solution.

  • Volume Adjustment: Transfer the pH-adjusted solution to a volumetric flask and bring the final volume to exactly 10.0 mL using 10 mM PBS.

  • Osmolality Verification: Extract a 20 µL aliquot and measure via freezing-point depression osmometry. Ensure the value is ≤ 600 mOsm/kg (ideally ~300 mOsm/kg) to prevent hypertonic shock to the subcutaneous adipocytes[6].

  • Aseptic Filtration: Pass the entire volume through a 0.22 µm PES syringe filter into a sterile, sealed amber vial.

    • Causality Check: PES membranes are specifically chosen for their low non-specific protein and drug binding characteristics, ensuring the API concentration remains exactly 5 mg/mL.

  • Subcutaneous Administration: Administer via SC injection using a 25 to 27-gauge needle. Rotate injection sites (e.g., loose interstitial tissues of the upper back or abdomen) to prevent localized tissue induration during multi-day dosing studies[5].

Sources

Method

Application Note: Formulation and Oral Gavage Administration of Amperozide Dihydrochloride in Mice

Introduction and Pharmacological Context Amperozide is an atypical antipsychotic belonging to the diphenylbutylpiperazine class. Unlike classical neuroleptics that primarily block dopamine D2 receptors, amperozide is cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Amperozide is an atypical antipsychotic belonging to the diphenylbutylpiperazine class. Unlike classical neuroleptics that primarily block dopamine D2 receptors, amperozide is characterized by its potent and highly selective competitive antagonism at the 5-HT2A receptor (1)[1]. It exhibits functional selectivity for the limbic system, altering the firing pattern of dopaminergic neurons and inhibiting dopamine release without inducing catalepsy or extrapyramidal symptoms (EPS) (2)[2].

In preclinical murine models, amperozide is frequently utilized to study emotional behavior, aggression, and substance use disorders, such as alcohol seeking behaviors (3)[3]. Because behavioral assays require precise, systemic drug delivery with minimal handling stress, oral gavage (PO) is the preferred route of administration.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade executed by Amperozide in the limbic system.

G Amperozide Amperozide Dihydrochloride (Dosing via Oral Gavage) Receptor 5-HT2A Receptor Amperozide->Receptor Competitive Antagonism (Ki = 26 nM) Serotonin Serotonin (5-HT) Serotonin->Receptor Endogenous Agonist Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 DA Inhibition of Limbic Dopamine Release (Behavioral Modulation) Ca2->DA Alters Neuronal Firing

Figure 1: Amperozide 5-HT2A receptor antagonism and downstream limbic signaling pathway.

Physicochemical Properties & Formulation Causality

To ensure high bioavailability and reproducible dosing, researchers typically utilize the dihydrochloride salt of amperozide.

Table 1: Quantitative Physicochemical Properties of Amperozide

ParameterValue / SpecificationImpact on Formulation
Molecular Weight (Base) 401.50 g/mol Baseline for molarity calculations.
Molecular Weight (Di-HCl) 474.42 g/mol Requires a 1.18x mass correction factor when targeting free-base doses.
Aqueous Solubility ~50 mM in WaterHighly soluble; eliminates the need for complex suspension vehicles (e.g., CMC/Tween).
Receptor Affinity (5-HT2A) Ki = 26 nMHigh potency requires accurate micro-dosing.
Storage (Stock Solution) -80°C (6 months); -20°C (1 month)Protect from light to prevent photodegradation.
Formulation Causality: Why Saline over Pure Water?

Although amperozide dihydrochloride is highly soluble in pure water (), administering unbuffered pure water via oral gavage can induce hypotonic osmotic stress in the murine gastric mucosa. 0.9% physiological saline is the required vehicle to maintain isotonicity. Furthermore, the dissolution of a dihydrochloride salt releases H+ ions, significantly lowering the solution's pH. Gavage of highly acidic solutions (pH < 4.0) causes esophagitis and gastric ulceration, which introduces confounding stress variables in behavioral assays. Therefore, pH adjustment is a mandatory self-validating step in this protocol.

Experimental Protocol: Formulation Preparation

This protocol outlines the preparation of a 1.0 mg/mL (free-base equivalent) Amperozide solution for a standard 5 mg/kg dose in mice.

Table 2: Formulation and Dosing Matrix (Target: 5 mg/kg)

Subject WeightTarget Dose (Free-Base)Required Salt Mass (1.18x)Gavage Volume (5 mL/kg)Final Concentration
20 g0.100 mg0.118 mg100 µL1.0 mg/mL
25 g0.125 mg0.148 mg125 µL1.0 mg/mL
30 g0.150 mg0.177 mg150 µL1.0 mg/mL
Step-by-Step Formulation Workflow
  • Mass Calculation: To prepare 10 mL of a 1.0 mg/mL free-base equivalent solution, calculate the required mass of the dihydrochloride salt. (1.0 mg/mL * 10 mL) * 1.18 (salt correction factor) = 11.8 mg of Amperozide Dihydrochloride.

  • Weighing: Accurately weigh 11.8 mg of the compound using a microbalance inside a controlled environment to prevent moisture absorption (the salt is hygroscopic).

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.5 mL of sterile 0.9% physiological saline.

  • Agitation: Vortex the solution for 30–60 seconds. The high aqueous solubility ensures rapid, clear dissolution without the need for sonication.

  • pH Validation & Adjustment (Critical):

    • Measure the pH using a micro-probe.

    • Self-Validation: If the pH is below 5.5, titrate dropwise with 0.1M NaOH until the solution reaches a physiological pH of 6.0 – 7.0 .

    • Bring the final volume exactly to 10.0 mL with 0.9% saline.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. While the GI tract is not sterile, filtering prevents microbial degradation of the stock solution during storage.

  • Aliquot and Storage: Divide into 1 mL daily-use aliquots in amber microcentrifuge tubes (to protect from light) and store at -20°C (1)[1].

In Vivo Methodology: Oral Gavage (PO) in Mice

Oral gavage delivers the compound directly into the lower esophagus or stomach, ensuring 100% of the intended dose is administered.

Table 3: Murine Oral Gavage Parameters

ParameterSpecificationRationale
Needle Size 20G or 22GFits the murine esophagus without causing trauma.
Needle Type Bulb-tipped (Stainless or PTFE)Prevents mucosal laceration and accidental tracheal entry.
Max Volume 10 mL/kg (Absolute max)Prevents gastric rupture and aspiration.
Optimal Volume 5 mL/kgMinimizes physiological stress prior to behavioral testing.
Step-by-Step Administration Workflow
  • Preparation: Thaw an aliquot of the amperozide solution to room temperature. Draw the calculated volume (e.g., 125 µL for a 25 g mouse) into a 1 mL sterile syringe attached to a 20G bulb-tipped gavage needle.

  • Measurement: Prior to restraint, measure the gavage needle against the mouse. The tip should reach from the mouth to the last rib (the anatomical location of the stomach).

  • Restraint (The "Scruff" Technique):

    • Grasp the loose skin over the mouse's neck and shoulders firmly.

    • Secure the tail or hindquarters with your pinky finger.

    • Causality: Proper scruffing immobilizes the head and naturally aligns the esophagus in a straight vertical line, which is critical to bypass the trachea safely.

  • Insertion:

    • Introduce the bulb tip into the diastema (the gap between the incisors and molars).

    • Gently slide the needle over the tongue and into the pharynx.

    • Self-Validation: The needle should drop into the esophagus using only gravity and minimal guidance. Never force the needle. If resistance is met, or if the mouse gasps/struggles violently, withdraw immediately—you may be in the trachea.

  • Administration: Once the needle reaches the pre-measured depth, depress the plunger smoothly over 2–3 seconds.

  • Withdrawal & Observation: Slowly withdraw the needle following the same anatomical curve. Observe the mouse for 5 minutes for signs of respiratory distress or fluid reflux.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating Amperozide Dihydrochloride in High pH Environments

Overview Amperozide is an atypical antipsychotic characterized by a diphenylbutylpiperazine structure. While highly water-soluble at acidic pH due to its dihydrochloride salt form, formulating amperozide in high pH solut...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Amperozide is an atypical antipsychotic characterized by a diphenylbutylpiperazine structure. While highly water-soluble at acidic pH due to its dihydrochloride salt form, formulating amperozide in high pH solutions (pH > 8.0) presents severe thermodynamic challenges. At basic pH, the amine groups deprotonate, yielding the highly lipophilic free base [1]. This guide provides field-proven troubleshooting strategies, focusing on cosolvency and cyclodextrin complexation, to maintain thermodynamic stability and prevent precipitation in basic media.

Frequently Asked Questions (FAQs)

Q1: Why does my amperozide dihydrochloride solution immediately turn cloudy when adjusted to pH 8.5? A1: Amperozide has a pKa of approximately 7.78 [1]. When the environmental pH exceeds the pKa, the equilibrium shifts from the ionized, water-soluble protonated amine to the un-ionized free base. The free base is highly lipophilic and has negligible aqueous solubility. The cloudiness is the immediate nucleation and precipitation of the free base. To prevent this, solubilizing excipients must be present before the pH adjustment is made.

Q2: Which cyclodextrin is most effective for solubilizing the amperozide free base? A2: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is vastly superior to native β -cyclodextrin ( β -CD). Native β -CD has limited aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding [2]. HP- β -CD disrupts this crystalline lattice, offering aqueous solubility >50 g/100 mL. The bulky diphenylbutylpiperazine moiety of amperozide fits well within the hydrophobic cavity of the β -CD ring, forming a stable 1:1 or 1:2 inclusion complex that shields the lipophilic regions from the aqueous environment [2].

Q3: Can I use cosolvents to boost the cyclodextrin complexation at high pH? A3: Yes, but concentration is critical. A ternary system (Drug + Cyclodextrin + Cosolvent) can exhibit synergistic solubility enhancements. Low concentrations of cosolvents (e.g., 5-10% v/v PEG 400 or Propylene Glycol) lower the dielectric constant of the media, facilitating the dissolution of the free base and aiding its entry into the cyclodextrin cavity [3]. However, excessive cosolvent (>20% v/v) will competitively displace the drug from the cyclodextrin cavity and destabilize the binary complex, leading to a paradoxical drop in solubility [3].

Troubleshooting Guide

Issue 1: Precipitation occurs despite using 10% HP- β -CD at pH 9.0.

  • Root Cause: The thermodynamic solubility limit of the inclusion complex has been exceeded, or the complexation kinetics were outpaced by the rapid pH shift.

  • Solution: Alter the order of addition. Dissolve amperozide dihydrochloride and HP- β -CD in a low pH aqueous solution first. Allow 2 hours of mixing for the inclusion complex to form while the drug is still fully soluble. Then, slowly titrate the pH upward using 0.1 M NaOH. This "pre-loading" strategy ensures the lipophilic base is generated directly within the hydrophobic cavity of the cyclodextrin, bypassing the highly insoluble intermediate state [4].

Issue 2: The solution remains clear initially but forms needle-like crystals after 24 hours at room temperature.

  • Root Cause: The system achieved a state of metastable supersaturation. Over time, the free base nucleated and crystallized.

  • Solution: Introduce a crystallization inhibitor. Adding a small amount of a water-soluble polymer, such as 0.1% w/v Hydroxypropyl Methylcellulose (HPMC), increases the steric hindrance and viscosity at the micro-environmental level, effectively raising the activation energy required for crystal nucleation and stabilizing the supersaturated state [2].

Data Presentation

Table 1: Physicochemical Properties & Solubilization Dynamics of Amperozide

Property / ParameterValue / CharacteristicImpact on High pH Formulation
pKa 7.78 [1]Drug is >90% un-ionized (free base) at pH 8.8 and above.
Aqueous Solubility (pH 3.0) > 50 mg/mLHighly soluble as the dihydrochloride salt.
Aqueous Solubility (pH 9.0) < 0.1 mg/mLSevere precipitation risk; requires solubilization.
Optimal Cyclodextrin HP- β -CDHigh aqueous solubility; cavity matches drug size.
Synergistic Cosolvents PEG 400 (5-10% v/v)Lowers dielectric constant; aids ternary complexation [3].
Visualizations

SolubilizationLogic A Amperozide Dihydrochloride (Highly Soluble, Low pH) B High pH Buffer Addition (pH > pKa 7.78) A->B C Deprotonation to Free Base (Lipophilic) B->C D Precipitation / Cloudiness C->D No Excipients E Addition of HP-β-CD C->E Solubilization Strategy F Addition of PEG 400 C->F Solubilization Strategy G Inclusion Complexation E->G H Dielectric Constant Reduction F->H I Solubilized Amperozide at High pH G->I H->I

Mechanism of pH-dependent precipitation and solubilization strategies for amperozide.

Experimental Protocols

Protocol: Phase-Solubility Profiling (Higuchi-Connors Method) at High pH Purpose: To quantify the stoichiometric ratio and stability constant ( K1:1​ ) of the Amperozide/HP- β -CD complex at pH 9.0, ensuring a self-validating thermodynamic baseline for formulation.

Step 1: Buffer Preparation Prepare a 50 mM Borate buffer adjusted to pH 9.0 using 0.1 M NaOH. Causality: Borate provides robust buffering capacity at pH 9.0, ensuring the pH does not drift downward as the acidic dihydrochloride salt is added, which would falsely elevate the apparent solubility of the free base.

Step 2: Excipient Matrix Preparation Prepare a series of HP- β -CD solutions in the borate buffer ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM).

Step 3: Drug Saturation Add an excess amount of Amperozide dihydrochloride (e.g., 20 mg) to 5 mL of each HP- β -CD solution in sealed glass vials. Causality: An excess of solid drug is required to maintain a saturated solution, which is the fundamental thermodynamic requirement for validating the Higuchi-Connors phase-solubility mathematical model.

Step 4: Equilibration Place the vials in an isothermal shaking water bath at 25°C ± 0.5°C and agitate at 150 rpm for 48 hours. Causality: Cyclodextrin inclusion is an equilibrium process. Bulky molecules like amperozide experience steric hindrance entering the cavity. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state.

Step 5: Phase Separation Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate. Causality: PVDF is low-protein/drug binding. Discarding the first 1 mL saturates any potential binding sites on the filter membrane, preventing an artificial decrease in the measured drug concentration.

Step 6: Quantification Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV at the λmax​ of amperozide. Plot the molar concentration of dissolved amperozide (y-axis) against the molar concentration of HP- β -CD (x-axis) to calculate the stability constant.

Workflow Step1 1. Prepare High pH Buffer (50 mM Borate, pH 9.0) Step2 2. Prepare Excipient Matrix (0-50 mM HP-β-CD) Step1->Step2 Step3 3. Add Excess Amperozide (Create saturated suspension) Step2->Step3 Step4 4. Equilibrate (Shake at 25°C for 48h) Step3->Step4 Step5 5. Phase Separation (Centrifuge & Filter) Step4->Step5 Step6 6. Quantification (HPLC-UV Analysis) Step5->Step6

Step-by-step workflow for phase-solubility profiling of amperozide at high pH.

References
  • Pharmacology of Antipsychotics. Deranged Physiology. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI Pharmaceutics. Available at:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. Available at:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug. PubMed Central. Available at:[Link]

Optimization

Technical Support Center: Optimizing Amperozide Dihydrochloride in Anxiety Models

Welcome to the Technical Support Center for in vivo behavioral pharmacology. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo behavioral pharmacology. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize dose-response curves for Amperozide Dihydrochloride .

Amperozide is an atypical antipsychotic of the diphenylbutylpiperazine class. While primarily recognized as a 5-HT2A receptor antagonist, it exhibits a highly complex, biphasic dose-response profile in anxiety models[1]. Mastering this compound requires a deep understanding of its downstream mechanistic causality to prevent confounding behavioral data.

Mechanistic Grounding & Pathway Analysis

To optimize your dose-response curves, you must first understand why amperozide behaves differently at varying concentrations. Amperozide acts as an antagonist at the 5-HT2A receptor with a high affinity ( Ki​=26 nM)[2]. However, its anxiolytic properties do not stem from direct interaction with standard anxiety targets. In vitro assays confirm that amperozide has zero affinity for 3 H-flunitrazepam (benzodiazepine) binding sites[3].

Instead, the anxiolytic-like effects observed at low doses are driven by an indirect activation of the GABA-A/benzodiazepine chloride ionophore complex[3]. When doses exceed the optimal therapeutic window, amperozide begins to inhibit amphetamine-stimulated dopamine release in the striatum and limbic systems, which manifests behaviorally as sedation and decreased motivation[1][3][4]. This competing dopaminergic inhibition is the primary cause of the inverted U-shaped dose-response curves commonly reported in the literature.

AmperozidePathway Amp Amperozide Dihydrochloride (5-HT2A Antagonist) LowDose Low Dose Range (0.05 - 0.6 mg/kg) Amp->LowDose Subcutaneous (s.c.) HighDose High Dose Range (> 1.0 mg/kg) Amp->HighDose Subcutaneous (s.c.) GABA Indirect GABA-A / Benzodiazepine Receptor Complex Activation LowDose->GABA Downstream Modulation DA Inhibition of Amphetamine-Stimulated Dopamine Release HighDose->DA Striatal/Limbic Dominance Anx Anxiolytic-like Effects (Increased Open Arm Time / Shock Acceptance) GABA->Anx Behavioral Output Sed Sedation / Motor Impairment (Decreased Motivation) DA->Sed Behavioral Output

Amperozide dose-dependent signaling pathway and behavioral outcomes in anxiety models.

Self-Validating Experimental Protocols

To ensure trustworthiness, every behavioral assay must be designed as a self-validating system. If an anxiolytic effect is observed, the protocol must inherently prove that the effect is not a false positive caused by altered pain perception (nociception) or motor impairment.

Protocol A: Vogel's Conflict Test (VT)

Principle: Water-deprived subjects must accept a mild electrical shock to consume water. True anxiolytics increase the number of shocks accepted without altering the baseline pain threshold.

  • Compound Preparation: Reconstitute amperozide dihydrochloride in a sterile saline vehicle. Store stock solutions at -80°C (stable for up to 6 months) and strictly protect from light[2].

  • Dosing (Test Cohort): Administer 0.2 to 0.6 mg/kg subcutaneously (s.c.) 30 minutes prior to the testing phase[3].

  • Behavioral Assay: Place the subject in the VT chamber. Record the number of shocks accepted over a standard 3-minute testing window.

  • Self-Validation Step 1 (Mechanism Check): In a parallel cohort, co-administer the specific benzodiazepine receptor antagonist Ro 15-1788 (Flumazenil, 10.0 mg/kg p.o.) or the GABA-A antagonist bicuculline (2.0 mg/kg i.p.) [3]. Success criteria: The anticonflict effect of amperozide must be completely antagonized, proving the indirect GABAergic mechanism.

  • Self-Validation Step 2 (Nociception Check): Conduct a shock-threshold test. Ensure that the increased shock acceptance is due to reduced anxiety, not drug-induced analgesia[3].

Protocol B: Montgomery's Conflict Test (Elevated Plus Maze - EPM)

Principle: Exploits the natural conflict between exploring novel environments and avoiding open, elevated spaces.

  • Dosing: Administer an optimized low dose of 0.05 to 0.1 mg/kg s.c. 30 minutes prior to testing[3]. (Note: The EPM requires a lower dose range than the VT to avoid premature motor suppression).

  • Behavioral Assay: Record the percentage of time spent in the open arms versus closed arms over 5 minutes.

  • Self-Validation (Motor Check): Quantify the total number of arm entries. If total entries decrease significantly compared to the vehicle control, the dose is too high, and sedation is confounding the anxiety readout[3].

Workflow Prep 1. Compound Prep (-80°C Stock) Admin 2. S.C. Injection (0.05 - 0.6 mg/kg) Prep->Admin Wait 3. Incubation (30 mins) Admin->Wait Test 4. Behavioral Assay (VT or EPM) Wait->Test Val 5. Validation (Flumazenil Reversal) Test->Val

Step-by-step experimental workflow for amperozide anxiety model testing and validation.

Quantitative Data & Dose-Response Optimization

A frequent point of failure in amperozide studies is applying standard antipsychotic dosing regimens to anxiety models. The table below synthesizes the quantitative thresholds required to maintain experimental integrity.

Dose Range (mg/kg, s.c.)Anxiety ModelBehavioral OutcomeMechanistic Causality
0.05 - 0.1 EPM / MontgomeryIncreased % time in open armsOptimal 5-HT2A antagonism; indirect GABA-A activation without motor impairment[3].
0.2 - 0.6 Vogel's ConflictIncreased shocks acceptedSufficient anxiolysis to overcome high-stress conflict; fully reversible by flumazenil[3].
0.4 - 0.8 EPM / MontgomeryLoss of anxiolytic efficacyOnset of competing dopaminergic inhibition; behavioral suppression begins[3].
> 1.0 (e.g., 2.0)Vogel's ConflictDecreased shocks / Decreased drinkingDopamine release inhibition dominates; sedation and reduced motivation mask anxiolysis[3].

Troubleshooting Guide & FAQs

Q: My dose-response curve is inverted (U-shaped). Efficacy drops sharply at higher doses. Why is this happening? A: This is a classic hallmark of amperozide's pharmacology. At doses >1.0 mg/kg, amperozide's inhibition of mesolimbic dopamine release overrides its anxiolytic 5-HT2A-mediated effects[3][4]. This causes reduced motivation and mild sedation, which artificially depresses the behavioral output (e.g., fewer shocks accepted, fewer open arm entries). To isolate the anxiolytic effect, strictly cap your doses at 0.6 mg/kg for VT and 0.1 mg/kg for EPM[3].

Q: How can I definitively prove the anxiolytic effect isn't just altered nociception (pain tolerance) in the Vogel test? A: You must run a parallel shock-threshold test. Literature shows that while 0.4 mg/kg of amperozide increases shock acceptance, doses up to 2.0 mg/kg can also slightly raise the baseline shock threshold[3]. To isolate the anxiolytic variable, administer a benzodiazepine antagonist like Flumazenil (Ro 15-1788). Flumazenil will reverse the anticonflict (anxiolytic) effect without altering the baseline shock threshold, proving the behavioral shift is anxiety-mediated, not pain-mediated[3].

Q: Does amperozide bind directly to the GABA-A receptor to produce these effects? A: No. In vitro radioligand binding assays demonstrate that amperozide (from 1 nM to 10 μ M) exhibits no affinity for 3 H-flunitrazepam binding sites on the GABA-A receptor[3]. The activation of the GABA/benzodiazepine chloride ionophore is strictly indirect, occurring downstream of the primary 5-HT2A blockade[3].

Q: What is the optimal storage protocol to prevent compound degradation before my assays? A: Amperozide dihydrochloride is sensitive to degradation if mishandled. Stock solutions must be stored at -80°C for a maximum of 6 months, or at -20°C for no longer than 1 month. It is critical to protect the solution from light at all times during preparation and storage to prevent photodegradation[2].

References

  • Engel JA, et al. "Effects of amperozide in two animal models of anxiety." Pharmacology & Toxicology, 1989. [Link]

  • Meltzer HY, et al. "Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy: implications for antipsychotic action." European Journal of Pharmacology, 1992.[Link]

Sources

Troubleshooting

Adjusting pH for stable amperozide dihydrochloride liquid formulations

Welcome to the Technical Support and Troubleshooting Desk for Amperozide Liquid Formulations . This portal is designed for researchers, formulation scientists, and drug development professionals navigating the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Desk for Amperozide Liquid Formulations . This portal is designed for researchers, formulation scientists, and drug development professionals navigating the physicochemical challenges of formulating stable aqueous solutions of amperozide dihydrochloride.

Amperozide is a moderately lipophilic atypical antipsychotic that acts primarily as a serotonin 5-HT2A receptor antagonist[1]. While the dihydrochloride salt form is utilized to enhance aqueous solubility, the API's weak base characteristics dictate strict pH boundaries to prevent precipitation and chemical degradation.

Troubleshooting Desk: FAQs on pH and Stability

Q1: Why does my amperozide dihydrochloride solution become cloudy when I adjust the pH past 5.5? Causality & Mechanism: Amperozide is a weak base with a primary basic pKa of approximately 6.8[1][2]. In its dihydrochloride salt form, it is highly water-soluble due to complete ionization at low pH. However, as you adjust the pH upward toward 5.5, you enter the buffer region of the API's pKa. According to the Henderson-Hasselbalch equation, the proportion of the un-ionized free base increases logarithmically. Because the free base is highly lipophilic and minimally water-soluble[2], this shift causes micro-precipitation, observed as cloudiness or turbidity. Resolution: To maintain >99% ionization and ensure complete solubility, the formulation pH must be locked at least two units below the pKa. Target a pH range of 3.5 to 4.5.

Q2: I am using 0.1N NaOH to adjust the pH to 4.0, but I observe transient precipitation that takes hours to redissolve. How can I prevent this? Causality & Mechanism: Adding a strong base like 0.1N NaOH directly to an unbuffered acidic API solution creates localized microenvironments of extreme alkalinity (pH > 8) at the droplet interface. This instantly converts the dissolved amperozide salt into the insoluble free base[2]. Because the precipitated free base has poor wettability, it dissolves very slowly, even after the bulk solution is agitated and the overall pH drops back to 4.0. Resolution: Abandon strong, unbuffered bases. Instead, use a buffered titration approach (e.g., Sodium Citrate) to gently shift the pH. Ensure continuous, high-shear mixing during the addition to rapidly dissipate the titrant and prevent localized pH spikes.

Q3: What are the primary degradation pathways for amperozide in aqueous media, and how does pH affect them? Causality & Mechanism: While amperozide lacks highly labile ester linkages, the unprotonated piperazine nitrogen is susceptible to N-oxidation in aqueous environments, particularly at higher pH levels where the electron pair is freely available. Maintaining a lower pH (3.5 - 4.5) protonates the nitrogen, sterically and electronically hindering oxidative degradation. To monitor these degradation products accurately over time, multi-dimensional liquid chromatography (MDLC) or stability-indicating HPLC methods are required[3].

Formulation Data Matrix

To assist in your formulation design, the following table summarizes the quantitative relationship between pH, ionization, and the stability profile of amperozide dihydrochloride.

pH RangeEstimated IonizationAqueous SolubilityPrimary Stability RiskSystem Recommendation
< 2.0 > 99.9% (Di-cation)> 50 mg/mLAcid-catalyzed excipient hydrolysisAvoid; excessively acidic for standard parenteral/oral delivery.
3.5 - 4.5 > 99.0% (Mono-cation)~ 15 - 20 mg/mLMinimal (Optimal Stability)Target range ; utilize a Citrate buffer system (pKa1=3.13, pKa2=4.76).
5.5 - 6.5 ~ 50 - 90%< 5 mg/mLMicro-precipitation of free baseHigh risk of API loss during sterile filtration.
> 7.0 < 50% (Free Base)Minimally solubleComplete precipitation, N-oxidationUnsuitable for aqueous liquid formulations.

Standard Operating Procedure (SOP): Self-Validating pH Adjustment

This protocol describes the preparation of a stable 2 mg/mL amperozide dihydrochloride liquid formulation. Trustworthiness in formulation requires self-validation: this workflow includes a critical pre- and post-filtration HPLC assay to guarantee that no invisible micro-precipitation has compromised the API concentration.

Materials Required:

  • Amperozide dihydrochloride API

  • Citric Acid / Sodium Citrate Buffer (0.05 M, pre-adjusted to pH 4.0)

  • HPLC-grade Water for Injection (WFI)

  • 0.22 µm Polyethersulfone (PES) syringe filters

Step-by-Step Methodology:

  • Vehicle Preparation: Add 80% of the final target volume of HPLC-grade WFI to a compounding vessel.

  • API Dissolution: Slowly add the amperozide dihydrochloride API to the WFI under continuous magnetic stirring (400 RPM). Allow 15 minutes for complete dissolution. Note: The natural pH of this unbuffered solution will drop to approximately 2.5 - 3.0 due to the dissociation of the hydrochloride salts.

  • Buffered pH Adjustment: Under high-shear mixing (800 RPM), add the 0.05 M Citrate Buffer (pH 4.0) dropwise. Monitor the pH continuously until the bulk solution stabilizes at pH 4.0 ± 0.2 .

  • Volume Make-up: QS (quantum satis) to the final volume using WFI.

  • Self-Validation Step 1 (Pre-Filtration Assay): Extract a 1 mL aliquot of the bulk solution. Quantify the amperozide concentration using a validated HPLC method[3]. Record this as Cpre​ .

  • Sterile Filtration: Pass the remaining bulk solution through a 0.22 µm PES filter. PES is selected for its low protein/drug binding characteristics.

  • Self-Validation Step 2 (Post-Filtration Assay): Extract a 1 mL aliquot of the filtered solution and quantify via HPLC. Record this as Cpost​ .

  • Data Analysis: Calculate the recovery percentage: (Cpost​/Cpre​)×100 .

    • Causality Check: A recovery of < 98% indicates that the pH was driven too high during titration, causing invisible micro-crystals of the free base to form, which were subsequently caught by the filter. If recovery is > 98% , the formulation is validated and stable.

Process Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing the pH and validating the stability of the formulation.

G N1 API Dissolution (Amperozide 2HCl in Water) N2 Measure Baseline pH (Expected: pH < 3.0) N1->N2 N3 Buffer Titration (Add Citrate Buffer) N2->N3 N4 Is pH 3.5 - 4.5? N3->N4 N4->N3 No N5 Turbidity Check (Nephelometry) N4->N5 Yes N5->N1 Precipitation (Restart) N6 Sterile Filtration (0.22 µm PES) N5->N6 Clear Solution N7 Self-Validation (HPLC Assay > 99%) N6->N7

Workflow for pH optimization and validation of amperozide liquid formulations.

References

  • Source: derangedphysiology.
  • The Merck index: An Encyclopedia of Chemicals, Drugs, and Biologicals [15 ed.
  • Source: intechopen.

Sources

Optimization

Strategies for minimizing vehicle toxicity in amperozide dihydrochloride studies

Welcome to the In Vivo Pharmacology Technical Support Center . This portal provides advanced troubleshooting guides, FAQs, and validated protocols specifically designed for researchers working with amperozide dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Pharmacology Technical Support Center . This portal provides advanced troubleshooting guides, FAQs, and validated protocols specifically designed for researchers working with amperozide dihydrochloride .

Amperozide is a highly selective 5-HT2A receptor antagonist with moderate affinity for D2 receptors, widely used to study mesolimbic dopamine neurotransmission, aggression, and psychostimulant-induced hyperlocomotion [1]. However, improper vehicle formulation can introduce severe confounding variables—ranging from local tissue necrosis to behavioral artifacts—that mask the drug's true pharmacological effects.

Below is our comprehensive guide to minimizing vehicle toxicity and ensuring self-validating experimental integrity.

I. Frequently Asked Questions (FAQs): Chemical Properties & Vehicle Selection

Q: Amperozide dihydrochloride is highly water-soluble. Why am I observing injection site necrosis and erratic behavioral baselines in my rats? A: While amperozide dihydrochloride is soluble in water up to 50 mM [3], dissolving a dihydrochloride salt in unbuffered water or unbuffered saline significantly lowers the pH of the solution. Injecting a highly acidic solution subcutaneously (s.c.) or intraperitoneally (i.p.) causes immediate local tissue irritation, pain-induced stress responses, and localized necrosis. The stress response triggers endogenous dopamine and corticosterone release, which directly confounds the behavioral and neurochemical baselines you are trying to measure. Causality: The toxicity is not from the amperozide molecule itself, but from the unbuffered hydronium ion concentration. Always titrate your final vehicle to a physiological pH (6.5–7.4).

Q: Can I use DMSO to increase the solubility for high-dose (e.g., >10 mg/kg) systemic studies? A: We strongly advise against using Dimethyl Sulfoxide (DMSO) for amperozide studies. Even at low concentrations (<5%), systemic DMSO can cause local histamine release and independently alter baseline locomotor activity. Because amperozide is utilized specifically to evaluate locomotor behaviors (e.g., attenuating amphetamine-induced hyperlocomotion) [1], DMSO introduces a direct behavioral artifact. Stick to pH-adjusted 0.9% saline.

Q: How do I differentiate vehicle-induced artifacts from amperozide's true 5-HT2A antagonistic effects? A: A self-validating experimental design requires a "Vehicle + Stimulant" control group alongside a "Vehicle Only" baseline. If your "Vehicle Only" group exhibits altered rearing, sniffing, or baseline locomotion compared to a naive cohort, your vehicle is biologically active. True 5-HT2A antagonism by amperozide (Ki = 16 nmol/L) [2] should selectively attenuate stimulant-induced behaviors without depressing baseline motor function in a healthy animal.

II. Troubleshooting Guide: In Vivo Administration & Microdialysis

Issue 1: Baseline Dopamine/DOPAC Fluctuations During Reverse Microdialysis

Symptom: Upon local infusion of amperozide through the microdialysis probe, extracellular dopamine (DA) and DOPAC levels fluctuate wildly before stabilizing, or the baseline permanently shifts in the vehicle-control probe. Root Cause: Osmotic shock or calcium chelation. If the amperozide is dissolved in an artificial cerebrospinal fluid (aCSF) that is not strictly osmolarity-matched (290–300 mOsm), the local osmotic gradient causes neurons to swell or shrink, mechanically triggering DA release. Solution: Dissolve amperozide directly into fully formulated aCSF. Do not dissolve it in water first and then dilute with aCSF, as this alters the final ion concentrations (especially Ca2+ and Mg2+, which are critical for carrier-mediated dopamine efflux).

Issue 2: Precipitation in Osmotic Minipumps (Long-Term Studies)

Symptom: Amperozide precipitates inside the reservoir of an implantable osmotic minipump over a 14-day study, leading to erratic dosing. Root Cause: Temperature-dependent solubility shifts. A solution prepared at room temperature (22°C) may precipitate when incubated at rat body temperature (37°C) over prolonged periods if the pH shifts or if the concentration is near the 50 mM saturation point. Solution: Utilize a co-solvent system of 0.9% Saline with 5% PEG 400. PEG 400 acts as a stabilizing agent to prevent crystallization at 37°C without inducing the systemic toxicity associated with DMSO.

III. Quantitative Data: Vehicle Toxicity Profiles

To ensure experimental integrity, adhere to the following vehicle concentration limits when formulating amperozide dihydrochloride.

Vehicle TypeMax Recommended ConcentrationAssociated Toxicity / ArtifactsSuitability for Amperozide Studies
0.9% Saline (Buffered) 100%None at physiological pH (6.5–7.4).Optimal for s.c. and i.p. injections.
aCSF 100%None if osmolarity is 290–300 mOsm.Optimal for reverse microdialysis.
PEG 400 < 10%Osmotic stress and renal toxicity at high doses.Acceptable for osmotic minipumps only.
DMSO < 1%Histamine release, altered baseline locomotion.Not Recommended (Confounding variable).
Cyclodextrins (HP-β-CD) < 20%Nephrotoxicity upon chronic dosing.Unnecessary due to drug's water solubility.

IV. Step-by-Step Methodologies

Protocol 1: Preparation of a Physiologically Compatible Vehicle for Systemic Administration

This self-validating protocol ensures the dihydrochloride salt does not induce local acidosis.

  • Calculate and Weigh: Determine the required mass of amperozide dihydrochloride based on the target dose (e.g., 2–10 mg/kg) [1] and an injection volume of 1 mL/kg.

  • Initial Dissolution: Add 80% of the final required volume of sterile 0.9% NaCl (Saline).

  • Agitation: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature until the solution is completely clear.

  • pH Titration (Critical Step): Measure the pH using a micro-pH probe. The dihydrochloride salt will likely drop the pH to ~4.0. Slowly titrate with 0.1 M NaOH dropwise, vortexing between drops, until the pH reaches 6.5 to 7.0 .

  • Volume Adjustment: Bring the solution to the final required volume using sterile 0.9% NaCl.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters, as they may bind the drug.

Protocol 2: aCSF Vehicle Optimization for In Vivo Microdialysis

Ensures local infusion does not trigger osmotically induced dopamine release.

  • Prepare Base aCSF: Formulate aCSF with the following concentrations: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, and 2.0 mM Na2HPO4.

  • pH Adjustment: Adjust the aCSF to pH 7.4 using 0.1 M HCl or NaOH.

  • Drug Addition: Dissolve amperozide dihydrochloride directly into the aCSF to achieve the target local concentration (typically 10–50 µM).

  • Osmolarity Verification: Measure the solution using a freezing-point osmometer. The target is 290–300 mOsm . If the osmolarity exceeds 310 mOsm, the vehicle will induce tissue damage and baseline artifacts.

  • Degassing: Degas the solution under a gentle vacuum for 10 minutes prior to perfusion to prevent micro-bubbles from blocking the dialysis membrane.

V. Visualizations

VehicleSelection Start Determine Administration Route for Amperozide HCl Sys Systemic (i.p. / s.c.) Start->Sys Micro Reverse Microdialysis (Local Infusion) Start->Micro Pump Osmotic Minipump (Continuous) Start->Pump Sys_Sol Use 0.9% Saline Check pH (Target 6.5-7.4) Sys->Sys_Sol Micro_Sol Use aCSF Strict Osmolarity (290 mOsm) Micro->Micro_Sol Pump_Sol Saline + 5% PEG400 Prevent Precipitation Pump->Pump_Sol Val Validate: No Vehicle-Induced Locomotor/DA Artifacts Sys_Sol->Val Micro_Sol->Val Pump_Sol->Val

Decision workflow for selecting the optimal vehicle for amperozide dihydrochloride administration.

Pathway Amp Amperozide Dihydrochloride Receptor 5-HT2A Receptor Antagonism Amp->Receptor True Pharmacological Effect DA_Release Modulated Dopamine Release (Striatum/mPFC) Receptor->DA_Release Veh Incompatible Vehicle (e.g., >1% DMSO / Low pH) Tox Local Tissue Necrosis & Histamine Release Veh->Tox Toxicity Pathway Tox->DA_Release Confounding Baseline Artifact Behavioral Artifacts (Altered Locomotion) Tox->Artifact

Mechanistic divergence between amperozide's true 5-HT2A antagonism and vehicle-induced artifacts.

VI. References

  • Title: Amperozide, a Novel Antipsychotic Drug, Inhibits the Ability of D-Amphetamine to Increase Dopamine Release in Vivo in Rat Striatum and Nucleus Accumbens Source: PubMed / Journal of Neurochemistry URL: [Link]

  • Title: Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects Source: PubMed / Biological Psychiatry URL: [Link]

Troubleshooting

Technical Support Center: Resolving Low-Temperature Crystallization Issues with Amperozide Dihydrochloride

Welcome to the Advanced Crystallization Support Center. As application scientists and drug development professionals, we know that isolating high-purity active pharmaceutical ingredients (APIs) is rarely as simple as coo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As application scientists and drug development professionals, we know that isolating high-purity active pharmaceutical ingredients (APIs) is rarely as simple as cooling a solution. Amperozide, an atypical antipsychotic and potent 5-HT2A receptor antagonist[1], presents unique thermodynamic challenges during isolation.

When working with its dihydrochloride salt form at low temperatures (typically 4°C), researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out." This guide provides the mechanistic causality behind these issues, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure successful, high-yield crystallization.

Mechanistic Overview: The Thermodynamics of Amperozide Dihydrochloride

To solve crystallization failures, we must first understand the thermodynamic landscape of the molecule. Amperozide dihydrochloride is highly soluble in aqueous environments (up to 50 mM)[2], but exhibits complex phase behaviors in mixed organic/aqueous solvent systems at low temperatures.

When a supersaturated solution of amperozide dihydrochloride is cooled too rapidly, the kinetic pathway bypasses the metastable zone required for crystalline nucleation. Instead, the system crosses the binodal curve (cloud point), causing the solute to separate into a dense, solute-rich liquid phase and a dilute solvent phase[3]. This LLPS phenomenon traps impurities and prevents the formation of a pure crystal lattice[4].

Furthermore, the hygroscopic nature of standard stock solvents like DMSO drastically impacts the solubility profile. Moisture ingress at low temperatures alters the dielectric constant of the solvent matrix, prematurely triggering LLPS before heterogeneous nucleation can occur[5].

G Start Supersaturated Amperozide Solution Cooling Rapid Cooling (< 4°C) Start->Cooling Controlled Controlled Cooling + Seeding Start->Controlled Binodal Crosses Binodal Curve (Cloud Point) Cooling->Binodal LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Amorphous Amorphous Solid (Impurities Trapped) LLPS->Amorphous Metastable Maintains Metastable Zone (MZW) Controlled->Metastable Nucleation Heterogeneous Nucleation Metastable->Nucleation Crystal Pure Dihydrochloride Crystal Lattice Nucleation->Crystal

Thermodynamic pathways of Amperozide Dihydrochloride: LLPS vs. Controlled Crystallization.

Troubleshooting Guide: FAQs

Q1: Why does my amperozide dihydrochloride "oil out" instead of crystallizing at 4°C? A: Oiling out (LLPS) occurs when the concentration of the free form at the salt particle surface exceeds its intrinsic LLPS concentration[4]. At 4°C, the solubility of amperozide dihydrochloride drops sharply, but the energy barrier for nucleation remains high. The system thermodynamically prefers to form a solute-rich oil rather than a highly ordered crystal. Causality fix: You must widen the Metastable Zone Width (MZW). Do this by reducing the cooling rate (e.g., 0.1°C/min) and introducing seed crystals before the cloud point is reached.

Q2: I use DMSO for my stock solutions. Why is my low-temperature recovery so poor? A: DMSO is highly hygroscopic. Even minor exposure to ambient humidity introduces water into the system, which has a significant impact on the solubility of the product[5]. At -20°C or 4°C, this water-DMSO mixture alters the solvation shell of the dihydrochloride salt, promoting gelation or amorphous precipitation. Causality fix: Always use newly opened, anhydrous DMSO[5], and backfill your crystallization vessels with dry nitrogen or argon.

Q3: How do I prevent hydrate formation or polymorphic shifts during low-temperature cooling? A: Dihydrochloride salts are prone to forming metastable hydrates when water activity ( aw​ ) in the solvent system is high. To prevent this, shift from a purely temperature-driven crystallization to an anti-solvent crystallization strategy. Using a controlled ratio of Ethanol (solvent) to Heptane (anti-solvent) at a moderate temperature (e.g., 15°C to 4°C) suppresses water activity and forces the anhydrous polymorph to precipitate.

Data Presentation: Solvent Phase Behavior

Understanding how amperozide dihydrochloride interacts with various solvents at different temperatures is critical for designing your crystallization workflow.

Solvent SystemSolubility at 25°CBehavior at 4°CPrimary Risk FactorRecommended Action
Water (Pure) > 50 mM[2]~ 35 mMIce formation / Hydrate shiftAvoid as primary solvent for cooling crystallization.
DMSO (Anhydrous) > 125 mg/mL[5]HighFreezes at 19°CUse only for stock storage; do not use for cooling crystallization.
Ethanol (Absolute) ModerateLowLLPS (Oiling Out)Use as primary solvent; requires seeding at 20°C.
Ethanol / Heptane ModerateVery LowRapid uncontrolled precipitationUse controlled anti-solvent addition (Protocol A).

Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Controlled Seeding

This protocol is a self-validating system designed to bypass the binodal curve and prevent LLPS by utilizing kinetic seeding and anti-solvent addition.

Materials Required:

  • Amperozide dihydrochloride (crude)

  • Absolute Ethanol (Primary Solvent)

  • Heptane (Anti-solvent)

  • Pure Amperozide dihydrochloride seed crystals (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude amperozide dihydrochloride in 10 mL of absolute ethanol in a jacketed reactor. Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If particulate remains, add ethanol in 0.5 mL increments.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean, pre-warmed reactor to remove insoluble impurities that could act as rogue nucleation sites.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. At 45°C, add 10-20 mg of pure amperozide dihydrochloride seed crystals.

    • Self-Validation Check: Hold the temperature at 45°C for 30 minutes. The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool to 40°C and re-seed.

  • Anti-Solvent Addition: Slowly dose 15 mL of heptane into the reactor using a syringe pump at a rate of 0.1 mL/min.

    • Mechanistic Note: Slow addition maintains the system within the metastable zone, forcing the solute to deposit onto the seed crystals rather than forming oil droplets[3].

  • Final Cooling: Once all heptane is added, cool the suspension to 4°C at a rate of 0.1°C/min. Hold at 4°C for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystalline slurry under a vacuum. Wash the filter cake with 5 mL of pre-chilled (4°C) heptane and dry under a vacuum at 40°C for 12 hours.

Workflow Step1 1. Dissolution in EtOH at 60°C Step2 2. Polish Filtration (0.22 µm) Step1->Step2 Step3 3. Controlled Cooling to 45°C (0.5°C/min) Step2->Step3 Step4 4. Seed Addition (1-2 wt%) Step3->Step4 Step5 5. Anti-Solvent Addition (Heptane) Step4->Step5 Step6 6. Final Cooling to 4°C & Isolation Step5->Step6

Step-by-step workflow for the anti-solvent seeding crystallization of Amperozide Dihydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Amperozide Dihydrochloride vs. Clozapine: A Comparative Guide on Receptor Binding Selectivity

Atypical antipsychotics are fundamentally defined by their unique receptor binding profiles, which dictate both their therapeutic efficacy and their side-effect liabilities. This guide provides an objective, data-driven...

Author: BenchChem Technical Support Team. Date: March 2026

Atypical antipsychotics are fundamentally defined by their unique receptor binding profiles, which dictate both their therapeutic efficacy and their side-effect liabilities. This guide provides an objective, data-driven comparison between Amperozide dihydrochloride and Clozapine . While Clozapine remains a highly effective agent for treatment-resistant schizophrenia due to its broad polypharmacology[1], Amperozide offers a highly selective 5-HT2A antagonism model with minimal dopaminergic interference[2]. Understanding the causality behind their binding affinities is critical for researchers and drug development professionals aiming to design next-generation therapeutics with optimized safety profiles.

Part 1: Quantitative Receptor Binding Profiles

The pharmacological divergence between Amperozide and Clozapine is best illustrated by their inhibition constants ( Ki​ ), which measure the binding affinity of the drug to specific receptors. A lower Ki​ value indicates a higher binding affinity.

Receptor TargetAmperozide Ki​ (nM)Clozapine Ki​ (nM)Clinical / Mechanistic Implication
Serotonin 5-HT2A 16.54.0 - 5.4Both exhibit strong 5-HT2A antagonism, which is critical for mitigating extrapyramidal symptoms (EPS)[1][2].
Dopamine D2 403 - 54075 - 158Clozapine shows moderate, "fast-off" D2 binding[3]; Amperozide has very weak D2 affinity[2].
Dopamine D4 384 - 7699 - 35Clozapine is highly D4-selective[1]; Amperozide lacks significant D4 interaction[4].
Adrenergic α1​ 1721.6Clozapine's high α1​ affinity causes orthostatic hypotension; Amperozide has moderate affinity[1][2].
Muscarinic M1 >1000 (Low)9.5Clozapine's strong M1 binding contributes to severe anticholinergic effects; Amperozide is inactive[3][4].
Histamine H1 >1000 (Low)1.1Clozapine induces severe sedation and metabolic weight gain via H1; Amperozide lacks H1 affinity[1][4].

Mechanistic Causality & Selectivity: Clozapine's efficacy is driven by a balanced D2/5-HT2A antagonism combined with rapid dissociation ("") from the D2 receptor[3]. This allows normal physiological dopamine signaling to persist during peak neural activity, thereby preventing Parkinsonian motor side effects[3]. However, its high affinity for off-target receptors (M1, H1, α1​ ) results in severe metabolic and sedative side effects[1].

Conversely, Amperozide acts almost exclusively as a[2]. Its ability to modulate mesolimbic dopamine neurotransmission without directly blocking striatal D2 receptors provides a functional limbic selectivity that avoids EPS entirely, proving that D2 blockade is not strictly necessary for antipsychotic-like behavioral effects[5].

ReceptorSelectivity Amp Amperozide HT2A 5-HT2A Receptor Amp->HT2A High Affinity D2 D2 / D4 Receptors Amp->D2 Low Affinity OffTarget M1 / H1 / α1 Receptors Amp->OffTarget Negligible Cloz Clozapine Cloz->HT2A High Affinity Cloz->D2 Moderate/High Cloz->OffTarget High Affinity

Amperozide and Clozapine receptor signaling and downstream pathway divergence.

Part 2: Experimental Methodology - Radioligand Binding Assays

To objectively determine the Ki​ values presented above, competitive radioligand binding assays are utilized. This technique remains the gold standard in pharmacology because it provides a direct, thermodynamic measurement of a compound's ability to displace a radioactive tracer from a specific receptor site[6].

Trustworthiness via Self-Validating Assay Design: The integrity of a radioligand assay relies on establishing a self-validating system to differentiate between true receptor binding and non-specific background noise (e.g., ligand sticking to the plastic plate or lipid membrane). This is achieved by running parallel control wells containing a massive excess (e.g., 10 µM) of a known, unlabeled competitor[7]. If the radioactive signal drops to baseline in these control wells, it proves the primary signal was entirely specific to the target receptor, validating the assay's signal-to-noise ratio[8].

Step-by-Step Protocol
  • Membrane Preparation: Culture cells expressing the target human receptor (e.g., cloned 5-HT2A or D2). Harvest and homogenize the cells in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes and remove cytosolic debris[8].

  • Competitive Incubation: In a 96-well microplate, combine 150 µL of the membrane preparation (containing 10-20 µg of protein) with 50 µL of the test compound (Amperozide or Clozapine) at varying concentrations, and 50 µL of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A or [3H]-spiperone for D2) at a concentration near its Kd​ [7][8].

  • Non-Specific Binding Control: In separate control wells, replace the test compound with an excess of an unlabeled reference ligand (e.g., 10 µM (+)-butaclamol for D2 assays) to saturate all specific receptor sites[7].

  • Equilibrium: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding kinetics to reach thermodynamic equilibrium[8].

  • Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters presoaked in 0.3% polyethylenimine (PEI). Causality of PEI: The PEI provides a positive charge that neutralizes the glass fiber, drastically reducing non-specific binding of the radioligand to the filter. Wash the filters four times with ice-cold buffer to remove any unbound radioligand[8].

  • Scintillation Counting & Analysis: Dry the filters, add scintillation cocktail, and measure the bound radioactivity (CPM) using a microplate scintillation counter[8]. Calculate the IC50​ using non-linear regression (subtracting the non-specific binding from total binding). Finally, convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ [6][8].

AssayWorkflow Membrane 1. Membrane Preparation Incubation 2. Competitive Incubation Membrane->Incubation Filtration 3. Vacuum Filtration Incubation->Filtration Washing 4. Ice-Cold Washing Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Ki Calculation (Cheng-Prusoff) Counting->Analysis

Step-by-step competitive radioligand binding assay workflow for receptor affinity.

References
  • Receptor binding properties of amperozide. PubMed (NIH). Available at:[Link]

  • Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors. PubMed (NIH). Available at:[Link]

  • What receptor does Clozapine (clozapine) act on? Dr.Oracle. Available at:[Link]

  • The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. PubMed (NIH). Available at:[Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic. PMC (NIH). Available at:[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at:[Link]

Sources

Comparative

Comparative Efficacy of Amperozide Dihydrochloride and Haloperidol in Catalepsy Models

In the landscape of antipsychotic drug development, the divergence between therapeutic efficacy and motor side effects remains a critical pharmacological hurdle. The rodent catalepsy model—a state of rigid immobility cha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antipsychotic drug development, the divergence between therapeutic efficacy and motor side effects remains a critical pharmacological hurdle. The rodent catalepsy model—a state of rigid immobility characterized by the inability to correct an externally imposed posture—serves as the gold-standard predictive assay for extrapyramidal side effect (EPS) liability in humans 1.

This guide provides an objective, data-driven comparison of two pharmacologically distinct agents: Haloperidol , a typical butyrophenone antipsychotic known for its profound cataleptogenic properties, and Amperozide Dihydrochloride , an atypical diphenylbutylpiperazine derivative that not only lacks EPS liability but actively attenuates haloperidol-induced catalepsy 2.

Mechanistic Divergence: D2 Blockade vs. 5-HT2A Modulation

The stark contrast in the cataleptic profiles of these two drugs is rooted in their receptor affinities and subsequent downstream effects on the nigrostriatal pathway.

Haloperidol acts as a potent, competitive antagonist at dopamine D2 receptors. By blocking these receptors in the striatum, haloperidol removes the inhibitory dopaminergic tone on cholinergic interneurons. This resulting cholinergic hyperactivity manifests as severe motor rigidity and catalepsy, directly correlating to Parkinsonian-like EPS in clinical populations 3.

Conversely, amperozide dihydrochloride exhibits a high affinity for serotonin 5-HT2A receptors with relatively weak D2 antagonism. Blockade of 5-HT2A receptors on dopaminergic terminals disinhibits dopamine release. Through in vivo microdialysis, amperozide has been shown to significantly increase extracellular dopamine in both the caudate putamen and nucleus accumbens 2. When co-administered, this surge in endogenous dopamine outcompetes haloperidol at the D2 receptor site, effectively reversing the cataleptic state.

G Hal Haloperidol (Typical) D2 D2 Receptor Blockade Hal->D2 Strong Affinity Amp Amperozide (Atypical) Amp->D2 Weak Affinity HT2A 5-HT2A Receptor Blockade Amp->HT2A Primary Target Catalepsy Catalepsy (EPS) D2->Catalepsy Nigrostriatal Inhibition DA_Release Increased Striatal DA Release HT2A->DA_Release Disinhibition DA_Release->D2 Outcompetes Haloperidol Motor Normal Motor Function DA_Release->Motor Restores Movement

Fig 1: Mechanistic divergence of haloperidol and amperozide in nigrostriatal motor regulation.

Quantitative Data & Comparative Profiling

Experimental data consistently demonstrates that the dose required to produce adverse cataleptic effects in 50% of subjects (AED50) is drastically different between the two compounds. Haloperidol induces catalepsy at micro-dose levels, whereas amperozide fails to induce catalepsy even at supra-therapeutic doses 4.

ParameterHaloperidolAmperozide Dihydrochloride
Pharmacological Class Typical AntipsychoticAtypical Antipsychotic
Primary Receptor Affinity Dopamine D2 (High)Serotonin 5-HT2A (High), D2 (Low)
Cataleptogenic Dose (AED50) 0.29 mg/kg>10.0 mg/kg (No catalepsy observed)
Impact on Striatal Dopamine Blocks post-synaptic transmissionIncreases extracellular DA release
Effect in Co-administration Induces rigid immobilityAttenuates haloperidol-induced catalepsy
Clinical Translation High Extrapyramidal Side Effects (EPS)Low/Negligible EPS Liability

Experimental Methodology: The Self-Validating Catalepsy Bar Test

To ensure scientific integrity and trustworthiness, any in vivo behavioral assay must be designed as a self-validating system. The following protocol utilizes internal controls, strict pharmacokinetic timing, and ethical cutoffs to eliminate observer bias and physiological artifacts 5.

Step-by-Step Workflow & Causality

Step 1: Environmental Habituation

  • Action: Place rodents in individual testing arenas 30 minutes prior to dosing.

  • Causality: Handling stress induces the release of endogenous catecholamines, which can transiently override D2 blockade and lead to false-negative catalepsy scores. Habituation normalizes baseline dopaminergic tone.

Step 2: Randomized Block Dosing

  • Action: Administer Vehicle (Saline + 2% Tween 80), Haloperidol (1.0 mg/kg i.p.), or Amperozide (2.5 mg/kg i.p.) + Haloperidol (1.0 mg/kg i.p.) using a blinded, randomized block design.

  • Causality: Blinding prevents observer bias during subjective descent-latency scoring. The 1.0 mg/kg haloperidol dose is selected to ensure near-maximal D2 occupancy, providing a robust and measurable cataleptic window.

Step 3: Pharmacokinetic Incubation

  • Action: Return animals to home cages for an incubation period of 75–90 minutes.

  • Causality: Haloperidol requires approximately 75 minutes to reach peak central nervous system (CNS) distribution and maximal D2 receptor antagonism in the striatum. Testing prematurely captures incomplete receptor binding, skewing comparative efficacy data.

Step 4: The Bar Test Execution

  • Action: Gently place the rodent's forepaws on a horizontal cylindrical glass bar (0.5 cm diameter, elevated 9 cm from the surface). Start the timer immediately.

  • Causality: This unnatural, elevated posture requires intact nigrostriatal dopaminergic signaling to correct. Animals experiencing severe D2 blockade cannot initiate the complex motor sequence required to descend.

Step 5: Measurement and Ethical Cutoff

  • Action: Record the descent latency (the time taken to remove both forepaws from the bar). Impose a strict 300-second cutoff.

  • Causality: A 300-second maximum prevents the development of learned helplessness and protects the animal from ischemic tissue damage in the forelimbs, ensuring ethical compliance while providing a sufficient statistical ceiling for data analysis.

Workflow Habituation 1. Habituation (30 min prior) Dosing 2. Dosing (Vehicle, Hal, Amp) Habituation->Dosing Incubation 3. Incubation (75-90 min) Dosing->Incubation BarTest 4. Bar Test (Forepaws on 9cm bar) Incubation->BarTest Measurement 5. Measurement (Max 300s cutoff) BarTest->Measurement

Fig 2: Self-validating experimental workflow for the rodent catalepsy bar test.

Drug Development Implications

The comparative profiling of amperozide against haloperidol validates the "5-HT2A/D2 ratio hypothesis" in modern drug development. By demonstrating that potent 5-HT2A antagonism can actively reverse the motor deficits caused by D2 blockade, researchers can design next-generation atypical antipsychotics that maintain mesolimbic efficacy (treating psychosis) while sparing the nigrostriatal pathway (preventing EPS). Amperozide serves as a foundational proof-of-concept that receptor polypharmacology is superior to highly selective D2 antagonism in maximizing the therapeutic index of psychiatric therapeutics.

References
  • Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems PubMed / NIH 2

  • Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability PubMed / NIH1

  • Mechanism of Action of Atypical Antipsychotic Drugs ACNP3

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument PMC / NIH 4

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats Frontiers 5

Sources

Validation

A Comparative Analysis of Amperozide and Ritanserin as 5-HT2A Receptor Antagonists for Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the 5-HT2A receptor antagonism potency of amperozide dihydrochloride and ritanserin. By synthesizing binding a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the 5-HT2A receptor antagonism potency of amperozide dihydrochloride and ritanserin. By synthesizing binding affinity data and outlining detailed experimental protocols, this document serves as a technical resource for researchers selecting the appropriate antagonist for their specific in vitro and in vivo studies.

Introduction to 5-HT2A Receptor Antagonism

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research and drug development.[1] Its involvement in a wide array of physiological and pathological processes, including learning, memory, and the mechanisms of action of psychedelic drugs and atypical antipsychotics, makes it a subject of intense investigation.[2][3][4] Antagonists of the 5-HT2A receptor are crucial tools for dissecting its function and hold therapeutic potential for various neuropsychiatric disorders.[3][4][5] This guide focuses on two such antagonists: amperozide and ritanserin, comparing their potency and selectivity to aid researchers in making informed decisions for their experimental designs.

Comparative Analysis of 5-HT2A Antagonism Potency

The potency of an antagonist is a critical parameter in pharmacological studies, often quantified by its binding affinity (Ki) and its functional inhibition (IC50). A lower Ki or IC50 value indicates a higher potency.

Quantitative Comparison of Binding Affinities

The following table summarizes the reported binding affinities of amperozide and ritanserin for the 5-HT2A receptor.

CompoundParameterValue (nM)SpeciesTissue/Cell LineRadioligandReference
Ritanserin Ki0.39---[6][7]
Ki0.45RatFrontal Cortex[3H]ketanserin[8]
IC500.9---[9][10]
Amperozide Ki16---[11]
Ki16.5 ± 2.1RatCerebral Cortical Membranes-[12]
Ki26---[13]

Based on the available data, ritanserin exhibits significantly higher potency as a 5-HT2A receptor antagonist compared to amperozide , with Ki values in the sub-nanomolar range, while amperozide's Ki values are in the mid-nanomolar range. This suggests that a much lower concentration of ritanserin is required to achieve the same level of 5-HT2A receptor occupancy as amperozide.

Selectivity Profile: Beyond the 5-HT2A Receptor

While high potency at the target receptor is desirable, the selectivity of a compound is equally important to ensure that the observed effects are attributable to the intended mechanism of action.

Ritanserin , while a potent 5-HT2A antagonist, also demonstrates high affinity for the 5-HT2C receptor.[8] It has measurable, though lesser, affinity for dopamine D2 receptors, histamine H1 receptors, and adrenergic alpha-1 and alpha-2 receptors.[10][14]

Amperozide is described as a selective 5-HT2 receptor antagonist with a low affinity for dopamine D2 receptors.[12][13] However, it possesses a moderate affinity for alpha-1 adrenergic receptors and has been found to interact with the serotonin transporter.[11][12]

Structural Differences

The chemical structures of amperozide and ritanserin are distinct, contributing to their different binding affinities and selectivity profiles.

Amperozide is a diphenylbutylpiperazine derivative.[15]

Ritanserin is a thieno[3,2-d]pyrimidine derivative.[8]

Experimental Protocol: In Vitro Radioligand Binding Assay for 5-HT2A Receptor

To empirically determine and compare the binding affinities of compounds like amperozide and ritanserin, a competitive radioligand binding assay is a standard and robust method.[1] This protocol provides a self-validating system for assessing a test compound's ability to displace a known radiolabeled ligand from the 5-HT2A receptor.

Principle

This assay measures the competition between a radiolabeled ligand (e.g., [3H]ketanserin) and an unlabeled test compound (e.g., amperozide or ritanserin) for binding to the 5-HT2A receptor in a preparation of cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Materials
  • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor[16] or rat frontal cortex tissue homogenate.[8]

  • Radioligand: [3H]ketanserin.[8]

  • Test Compounds: Amperozide dihydrochloride, ritanserin.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known 5-HT2A antagonist like unlabeled ketanserin.[17]

  • 96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B).[8][18]

  • Filtration Apparatus: Vacuum manifold.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Resuspend the membrane pellet in ice-cold binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 150 µL of the membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of varying concentrations of the test compound (amperozide or ritanserin), 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the 96-well filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes assay_plate Plate Assay Components: - Membranes - Radioligand - Test Compound/Buffer prep_membranes->assay_plate prep_reagents Prepare Radioligand, Test Compounds, Buffers prep_reagents->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

Understanding the downstream signaling of the 5-HT2A receptor provides context for the functional consequences of its antagonism. The canonical pathway involves coupling to Gq/11 proteins.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc

Caption: Canonical 5-HT2A receptor signaling pathway.

Conclusion

Both amperozide and ritanserin are valuable pharmacological tools for investigating the 5-HT2A receptor system. However, they exhibit distinct potency and selectivity profiles that must be carefully considered in the context of experimental design.

  • Ritanserin is a highly potent 5-HT2A antagonist, making it suitable for studies requiring near-complete receptor blockade at low concentrations. Researchers should be mindful of its significant affinity for the 5-HT2C receptor, which may necessitate the use of appropriate controls to dissect the specific contributions of each receptor subtype.

  • Amperozide is a moderately potent and selective 5-HT2A antagonist. Its lower potency may be advantageous in studies where a more graded or partial antagonism is desired. Its lower affinity for dopamine D2 receptors compared to some other antipsychotics makes it a useful tool for isolating 5-HT2A-mediated effects.

The choice between amperozide and ritanserin will ultimately depend on the specific research question, the required level of potency, and the importance of selectivity for the 5-HT2A receptor over other potential off-target receptors. The provided experimental protocol offers a framework for independently verifying the binding characteristics of these and other compounds in the user's own experimental setup.

References

  • The Pharmacological Profile of Ritanserin: A Technical Guide for Researchers - Benchchem.
  • Amperozide | 5-HT2 Receptor Antagonist - MedchemExpress.com.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-MeO-MET - Benchchem.
  • Ritanserin – Knowledge and References - Taylor & Francis.
  • Ritanserin | Non-selective 5-HT2 - Tocris Bioscience.
  • Ritanserin | C27H25F2N3OS | CID 5074 - PubChem - NIH.
  • Receptor binding properties of amperozide - PubMed.
  • Amperozide hydrochloride | CAS 86725-37-3 | SCBT - Santa Cruz Biotechnology.
  • AMPEROZIDE - Inxight Drugs.
  • Radioligand binding assays for hu... - EMBL-EBI.
  • Amperozide | C23H29F2N3O | CID 73333 - PubChem - NIH.
  • Amperozide (C23H29F2N3O) - PubChemLite.
  • Ritanserin (R 55667) | 5-HT Receptor antagonist | CAS 87051-43-2 - Selleck Chemicals.
  • ritanserin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology.
  • Ritanserin | C27H25F2N3OS | CID 5074 - PubChem - NIH.
  • Selective down-regulation of the agonist-dependent high affinity state of rat cortical 5-HT2 receptors following chronic tre
  • Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed.
  • Development of a 5-hydroxytryptamine(2A)
  • Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed.
  • Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy: implications for antipsychotic action PMID: 1388121 | MedChemExpress.
  • “Selective” serotonin 5-HT2A receptor antagonists - PMC.
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors.
  • Role of 5-HT2A receptor antagonists in the tre
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Selective Down-Regulation of the Agonist-Dependent High Affinity State of R
  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antipl
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC.
  • (PDF)
  • Action of the 5-HT2A antagonist amperozide on alcohol-induced poikilothermia in r
  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC.

Sources

Comparative

Benchmarking amperozide dihydrochloride against atypical antipsychotics in metabolic studies

Benchmarking Amperozide Dihydrochloride Against Atypical Antipsychotics in Metabolic Studies: A Comparative Guide Executive Summary Atypical antipsychotics (AAPs) such as olanzapine and clozapine remain the gold standard...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Amperozide Dihydrochloride Against Atypical Antipsychotics in Metabolic Studies: A Comparative Guide

Executive Summary

Atypical antipsychotics (AAPs) such as olanzapine and clozapine remain the gold standard for managing severe psychiatric disorders. However, their clinical utility is severely bottlenecked by drug-induced metabolic syndrome (MetS)—a cascade encompassing hyperphagia, rapid weight gain, insulin resistance, and dyslipidemia[1]. As drug development pivots toward compounds that decouple antipsychotic efficacy from metabolic liability, amperozide dihydrochloride presents a compelling benchmark. Originally characterized for its highly selective 5-HT2A antagonism and unique ability to preferentially increase dopamine release in the medial prefrontal cortex[2], amperozide lacks the broad-spectrum receptor binding that triggers AAP-induced obesity. This guide provides a rigorous, self-validating framework for benchmarking amperozide against traditional AAPs in preclinical metabolic studies.

Mechanistic Divergence: Receptor Profiles and Metabolic Cascades

To design an effective benchmarking study, we must first understand the causality behind AAP-induced metabolic disruption. The severe metabolic liability of olanzapine and clozapine is primarily driven by their potent antagonism of serotonin 5-HT2C and histamine H1 receptors[3]. Blockade of these receptors in the arcuate nucleus of the hypothalamus downregulates proopiomelanocortin (POMC) and upregulates the orexigenic neuropeptide Y (NPY), driving an uncontrollable hyperphagic response[3].

Conversely, amperozide dihydrochloride acts primarily via selective 5-HT2A antagonism, down-regulating the agonist-dependent high-affinity state of cortical 5-HT2 receptors[4]. While amperozide modulates feeding behavior and can improve weight gain in veterinary stress models by reducing agonistic behavior[5], it does so independently of the 5-HT2C/H1-mediated hyperphagic cascade[6]. This distinct receptor profile theoretically spares the primary metabolic pathways disrupted by traditional AAPs.

MetabolicPathways cluster_olanzapine Atypical Antipsychotics (e.g., Olanzapine) cluster_amperozide Amperozide Dihydrochloride Olan Olanzapine Rec1 5-HT2C / H1 Antagonism Olan->Rec1 Hypo ↑ Hypothalamic NPY / ↓ POMC Rec1->Hypo MetS Hyperphagia & Insulin Resistance Hypo->MetS Amp Amperozide Rec2 Selective 5-HT2A Antagonism Amp->Rec2 DA ↑ mPFC Dopamine Release Rec2->DA Effic Efficacy with Spared Metabolic Profile DA->Effic

Mechanistic divergence of metabolic pathways: Olanzapine vs. Amperozide.

Comparative Receptor Affinity and Metabolic Outcomes

To establish a baseline for experimental design, the quantitative receptor affinities and their corresponding in vivo metabolic phenotypes must be contextualized.

Drug5-HT2A Affinity5-HT2C AffinityH1 AffinityD2 AffinityPrimary Metabolic Phenotype
Olanzapine HighHighHighModerateSevere hyperphagia, weight gain, insulin resistance
Clozapine HighHighHighWeakSevere hyperphagia, weight gain, insulin resistance
Amperozide HighLowLowWeakMinimal metabolic disruption; behaviorally modulated feeding

Experimental Protocols: Benchmarking Metabolic Liability

To objectively compare amperozide dihydrochloride against an AAP like olanzapine, researchers must employ a self-validating in vivo workflow. The following protocol isolates metabolic variables (energy expenditure vs. caloric intake) while eliminating handling-induced stress artifacts.

Phase 1: Animal Preparation and Baseline Profiling

Causality & Rationale: Baseline metabolic profiling ensures that subsequent deviations are strictly drug-induced. We utilize indirect calorimetry prior to drug administration to establish a baseline Respiratory Exchange Ratio (RER).

  • Subject Selection : Utilize 8-week-old male C57BL/6J mice. House individually in a temperature-controlled environment (22±1°C) on a standard 12h light/dark cycle.

  • Acclimation : Acclimate mice to metabolic cages for 72 hours prior to baseline measurements to eliminate novelty-induced hyperlocomotion.

  • Baseline Metrics : Record baseline body weight, cumulative food intake, and RER over a 48-hour continuous monitoring period.

Phase 2: Chronic Drug Administration via Osmotic Minipumps

Causality & Rationale: We mandate the use of subcutaneous osmotic minipumps rather than daily intraperitoneal (IP) injections. Daily handling and needle insertion induce corticosterone spikes, which independently drive insulin resistance and obscure drug-induced metabolic phenotypes. Minipumps mimic the steady-state pharmacokinetics of clinical AAP use.

  • Pump Preparation : Prime Alzet osmotic minipumps (Model 2004, 28-day delivery) with Vehicle (0.1M Lactic acid/saline), Olanzapine (equivalent to 3 mg/kg/day), or Amperozide dihydrochloride (equivalent to 5 mg/kg/day).

  • Surgical Implantation : Under isoflurane anesthesia, implant pumps subcutaneously in the interscapular region. Close the incision with surgical clips.

  • Longitudinal Monitoring : Monitor daily for 28 days, recording body weight and food intake bi-weekly.

Phase 3: Intraperitoneal Glucose Tolerance Test (ipGTT)

Causality & Rationale: To assess systemic insulin resistance independent of body weight, ipGTT is performed on Day 21. A morning fast is utilized to align with murine circadian metabolic rhythms, preventing the starvation-induced catabolic state of an overnight fast.

  • Fasting : Fast mice for 6 hours starting at the onset of the light cycle.

  • Baseline Glucose : Measure fasting blood glucose via a distal tail vein prick using a calibrated glucometer.

  • Injection : Administer D-glucose (2 g/kg) intraperitoneally.

  • Time-Course Measurement : Record blood glucose at 15, 30, 60, and 120 minutes post-injection. Calculate the Area Under the Curve (AUC) for quantitative comparison.

Phase 4: Indirect Calorimetry and Energy Expenditure

Causality & Rationale: Weight gain can stem from increased caloric intake or decreased energy expenditure. Indirect calorimetry differentiates these variables, validating whether the 5-HT2C blockade is driving hyperphagia or metabolic slowing.

  • Housing : Transfer mice to indirect calorimetry chambers on Day 24.

  • Data Acquisition : Continuously monitor O₂ consumption (VO₂), CO₂ production (VCO₂), and ambulatory activity for 72 hours.

  • Analysis : Calculate Energy Expenditure (EE) using the Weir equation: EE =[3.941 × VO₂ + 1.106 × VCO₂] × 1.44.

Phase 5: Molecular Endpoint Analysis (Hypothalamic RT-qPCR)

Causality & Rationale: This step closes the self-validating loop by directly linking the in vivo phenotype to the central mechanistic divergence (the NPY/POMC axis)[3].

  • Tissue Harvesting : Euthanize mice on Day 28 via cervical dislocation to preserve brain neurochemistry. Rapidly dissect and snap-freeze the hypothalamus in liquid nitrogen.

  • RNA Extraction : Isolate total RNA using a standard phenol-chloroform extraction method and synthesize cDNA.

  • qPCR Quantification : Quantify relative mRNA expression of Npy, Agrp, and Pomc normalized to a stable housekeeping gene (Gapdh).

Data Interpretation & Expected Outcomes

A successful benchmarking study will yield highly divergent profiles. Olanzapine-treated subjects will exhibit increased cumulative food intake, elevated RER (indicating a shift toward lipogenesis), impaired glucose clearance (high ipGTT AUC), and significantly upregulated hypothalamic Npy expression[3]. Conversely, amperozide-treated subjects should maintain glucose tolerance and hypothalamic Npy levels comparable to vehicle controls. This data will definitively validate that amperozide's selective 5-HT2A antagonism[4] successfully spares the severe metabolic cascade triggered by broad-spectrum atypical antipsychotics.

Sources

Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profiling and Logistical Relevance

Operational Guide: Safe Handling, Experimental Methodologies, and EPA-Compliant Disposal of Amperozide Dihydrochloride Amperozide Dihydrochloride is a potent, atypical antipsychotic belonging to the diphenylbutylpiperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Experimental Methodologies, and EPA-Compliant Disposal of Amperozide Dihydrochloride

Amperozide Dihydrochloride is a potent, atypical antipsychotic belonging to the diphenylbutylpiperazine class. Unlike classical neuroleptics that directly block dopamine D2 receptors, amperozide selectively antagonizes the 5-HT2A receptor, which subsequently modulates dopamine release and alters the firing pattern of dopaminergic neurons ([1]). While historically investigated for schizophrenia, its primary applications today reside in veterinary pharmacology and advanced neurochemical research.

Because of its potent biological activity, laboratory personnel must implement rigorous safety, handling, and disposal protocols. This guide provides researchers and drug development professionals with self-validating experimental workflows and EPA-compliant disposal procedures.

Understanding the physicochemical properties of Amperozide Dihydrochloride is the first step in designing safe experimental and disposal workflows.

PropertyValueLogistical & Operational Relevance
Compound Name Amperozide Dihydrochloride / HydrochlorideActive pharmaceutical ingredient requiring controlled handling.
CAS Number 86725-37-3Essential identifier for SDS tracking and EPA hazardous waste manifesting ([2]).
Molecular Weight 437.95 g/mol Required for precise molarity calculations in in vitro assays ([2]).
Molecular Formula C₂₃H₂₉F₂N₃O • HClIndicates a halogenated structure (fluorine, chloride), which dictates specific incineration requirements ([2]).
Primary Target 5-HT2A ReceptorHigh-affinity neuroreceptor binding dictates strict biological handling precautions to prevent accidental exposure ([1]).

Section 2: Pharmacodynamics and Signaling Pathway

Amperozide's mechanism of action is defined by its high affinity for the 5-HT2A receptor. By blocking this Gq-protein coupled receptor, it inhibits the phospholipase C (PLC) pathway, reducing intracellular calcium mobilization. This downstream effect alters dopaminergic firing patterns without inducing the extrapyramidal side effects typical of direct D2 blockade.

Pathway Amperozide Amperozide Dihydrochloride Receptor 5-HT2A Receptor (Antagonized) Amperozide->Receptor Binds & Blocks Gq Gq Protein (Inhibited) Receptor->Gq Prevents Activation PLC Phospholipase C (Decreased) Gq->PLC Ca2 Intracellular Ca2+ (Reduced) PLC->Ca2 Dopamine Dopamine Release (Modulated) Ca2->Dopamine Alters Firing

Mechanism of Amperozide Dihydrochloride acting as a 5-HT2A antagonist to modulate dopamine.

Section 3: Experimental Protocol: In Vitro 5-HT2A Receptor Binding Assay

To evaluate the binding affinity of Amperozide Dihydrochloride, researchers commonly employ radioligand displacement assays. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Reagent Preparation

  • Action : Dissolve Amperozide Dihydrochloride in 100% DMSO to create a 10 mM stock solution.

  • Causality : While the hydrochloride salt form enhances aqueous solubility, initial dissolution in DMSO ensures complete molecular dispersion, preventing the formation of micro-precipitates that would skew IC50 calculations.

  • Validation : Visually inspect the solution against a dark background; it must be completely transparent with no suspended particulates.

Step 2: Membrane Preparation

  • Action : Homogenize CHO cells expressing human 5-HT2A receptors in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Causality : Maintaining the buffer strictly at 4°C prevents the proteolytic degradation of the receptors during mechanical lysis, preserving the binding sites.

Step 3: Radioligand Incubation

  • Action : Incubate the membrane suspension with [3H]-Ketanserin (a 5-HT2A radioligand) and varying concentrations of Amperozide (1 nM to 10 µM) for 60 minutes at 37°C.

  • Causality : A 60-minute incubation at physiological temperature ensures the binding kinetics reach thermodynamic equilibrium, allowing for an accurate displacement measurement.

Step 4: Rapid Filtration

  • Action : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Causality : Polyethylenimine reduces the non-specific binding of the radioligand to the filter matrix. Ice-cold washes trap the receptor-ligand complexes by drastically slowing the dissociation rate.

  • Validation : Include a control well with a known saturating concentration of an unlabelled 5-HT2A antagonist to define non-specific binding. The specific binding window must be at least 10-fold higher than the background noise.

Section 4: Operational Safety and Spill Management

Accidental releases of Amperozide Dihydrochloride powder pose an inhalation hazard and a risk of unintended pharmacological exposure.

Step-by-Step Spill Response Protocol:

  • Evacuation & PPE : Evacuate the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and a chemical-resistant lab coat.

    • Causality: Amperozide is a potent neuroactive compound; inhalation of airborne dust can lead to systemic absorption and adverse neurological effects.

  • Containment : Surround the spill with an inert, damp absorbent material (e.g., wet sand or vermiculite).

    • Causality: Dampening the powder prevents aerosolization and dust formation during mechanical collection.

  • Collection : Use non-sparking, anti-static scoops to transfer the material into a sealable, high-density polyethylene (HDPE) container.

  • Decontamination : Wash the spill surface with a 10% bleach solution, followed by a soap and water rinse.

    • Causality: Chemical oxidation helps degrade residual active pharmaceutical ingredients (APIs) on the benchtop.

    • Validation: Swab the decontaminated area and test via HPLC if working in a GMP facility to confirm API clearance below the permitted daily exposure (PDE) limit.

Section 5: EPA-Compliant Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Pharmaceuticals Final Rule (40 CFR Part 266 Subpart P), pharmaceutical waste must be strictly managed to prevent environmental contamination ([3]). Amperozide waste must never be disposed of via sinks, toilets, or municipal sewer lines.

Disposal Gen Waste Generation (Solid / Liquid) Seg Segregation Gen->Seg Solid Solid Waste (PPE, Vials) Seg->Solid Liquid Liquid Waste (DMSO/Buffer) Seg->Liquid Cont Primary Containment (HDPE/Glass) Solid->Cont Liquid->Cont Label EPA Labeling 'Hazardous Waste' Cont->Label SAA Satellite Accumulation Area (SAA) Label->SAA Incineration Licensed Off-Site Incineration SAA->Incineration

Logical workflow for the EPA-compliant segregation, storage, and disposal of Amperozide waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation :

    • Action : Separate solid waste (contaminated PPE, empty vials, unused powder) from liquid waste (DMSO stock solutions, assay buffers).

    • Causality : Mixing liquid solvents with solid API waste can trigger chemical reactions and complicates the categorization required by waste haulers (e.g., characteristic ignitable waste vs. toxic waste).

  • Primary Containment :

    • Action : Place liquid waste in chemically compatible, leak-proof containers (e.g., amber glass for solvent mixtures). Place solid waste in heavy-duty, sealable pharmaceutical waste bins.

  • EPA Labeling :

    • Action : Affix a label clearly stating "Hazardous Waste - Non-Creditable Pharmaceutical" along with the chemical name "Amperozide Dihydrochloride" and the accumulation start date.

    • Causality : Immediate and accurate labeling is a federal RCRA requirement to ensure emergency responders and waste contractors know the exact hazards present.

  • Satellite Accumulation Area (SAA) Storage :

    • Action : Store the sealed containers in a designated SAA at or near the point of generation. Ensure total volume does not exceed 55 gallons ([4]).

    • Validation : Conduct weekly documented visual inspections of the SAA to verify container integrity and ensure no caps are left unscrewed.

  • Final Off-Site Disposal :

    • Action : Coordinate with a licensed hazardous waste management vendor to transport the waste for high-temperature incineration.

    • Causality : Incineration is the only EPA-approved method that guarantees the complete thermal destruction of the complex diphenylbutylpiperazine molecular structure, preventing it from entering the water table.

References

  • Amperozide - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Amperozide | C23H29F2N3O | CID 73333 Source: PubChem, National Library of Medicine URL:[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL:[Link]

  • Laboratory Waste Management: The New Regulations Source: Medical Laboratory Management Magazine URL:[Link]

Sources

Handling

Personal protective equipment for handling Amperozide Dihydrochloride

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of Amperozide Dihydrochloride As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires mov...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of Amperozide Dihydrochloride

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires moving beyond basic safety data sheets. Amperozide Dihydrochloride is a potent atypical antipsychotic agent primarily utilized in advanced neurological and veterinary research. Functioning as a high-affinity 5-HT2A receptor antagonist, it modulates dopaminergic firing without directly blocking D2 receptors.

While its volatility as a powder is low, its pharmacological potency dictates stringent handling protocols. This guide provides the mechanistic reasoning behind our protective strategies and establishes a self-validating operational workflow to ensure absolute laboratory safety.

Hazard Assessment & The Causality of Protection

Understanding the physiological consequences of exposure is the foundation of effective laboratory safety. Amperozide Dihydrochloride is classified under GHS as H302 (Harmful if swallowed) [1]. However, the primary occupational risk in a research setting is not intentional ingestion, but rather the inhalation of aerosolized micro-particles during powder weighing, or dermal absorption when the compound is dissolved in penetrating solvents like Dimethyl Sulfoxide (DMSO).

Mechanistic Causality : If aerosolized powder is inhaled, it bypasses the epidermal barrier, dissolving rapidly in mucosal membranes and entering systemic circulation. Once in the central nervous system (CNS), unintended 5-HT2A antagonism can induce drowsiness, altered motor function, and acute physiological stress[2].

Pathway Exposure Accidental Exposure (Inhalation/Dermal) Absorption Systemic Absorption (Mucosa/Skin Barrier) Exposure->Absorption Target 5-HT2A Receptor Antagonism (CNS) Absorption->Target Effect Altered Dopaminergic Firing (CNS Effects) Target->Effect

Pharmacological pathway of accidental Amperozide exposure and resulting CNS effects.

Quantitative Data & Task-Specific PPE Matrix

To mitigate these risks, Personal Protective Equipment (PPE) must be dynamically scaled based on the physical state of the compound and the operational task.

Table 1: Physicochemical and Quantitative Hazard Data

Property Value
Molecular Weight 437.95 g/mol [3]
Target Affinity (Ki) 5-HT2A (26 nM)

| GHS Hazard Classification | H302 (Harmful if swallowed)[1] |

Table 2: Task-Specific PPE Matrix for Amperozide Dihydrochloride

Operational Task Eye Protection Skin & Body Protection Respiratory Protection Engineering Controls
Powder Weighing & Aliquoting Chemical splash goggles Double nitrile gloves, closed-front lab coat N95/P100 respirator (if outside BSC) Class II Biological Safety Cabinet (BSC) or Powder Hood
Solution Preparation (e.g., in DMSO) Safety glasses with side shields Single nitrile gloves, lab coat Not required if handled inside hood Chemical Fume Hood

| Spill Containment & Cleanup | Chemical splash goggles | Double nitrile gloves, Tyvek sleeves, lab coat | P100 half-mask respirator | Local exhaust ventilation |

Scientific Insight: Why do we mandate double gloves for powder weighing? When transferring the API to a solvent like DMSO, the solvent acts as a rapid transdermal carrier. If a micro-splash occurs, the outer glove acts as a sacrificial layer that can be immediately discarded before the solvent breaches the inner glove barrier.

Experimental Protocols: Safe Handling & Solubilization

Every protocol must be a self-validating system. By integrating engineering controls with strict procedural steps, we eliminate single points of failure during the handling of pharmacologically active compounds.

Protocol A: Powder Weighing and Reconstitution

Objective : To safely weigh Amperozide Dihydrochloride powder and reconstitute it into a stock solution without generating airborne particulates.

Step-by-Step Methodology :

  • Preparation : Verify the function of the Class II BSC or dedicated powder weighing hood. Don base PPE (lab coat, inner nitrile gloves, safety glasses).

  • Secondary Gloving : Don a second pair of extended-cuff nitrile gloves over the lab coat cuffs.

  • Static Mitigation : Amperozide powder can hold a static charge, causing it to "jump" and aerosolize. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static wipe before opening.

  • Weighing : Open the vial only within the active airflow of the BSC. Carefully transfer the required mass using a micro-spatula into a pre-tared, sealable glass vial.

  • Solubilization : Add the designated solvent (e.g., DMSO or sterile water) directly to the weighing vial inside the hood. Cap the vial tightly before vortexing. Critical Rule: Never vortex an unsealed vial of API.

  • Decontamination : Wipe down the analytical balance and hood surface with a 70% Ethanol solution. Discard the outer gloves into a designated hazardous waste bin before exiting the hood.

Spill Response & Decontamination Workflow

In the event of a powder spill, traditional sweeping will aerosolize the API, drastically increasing the inhalation risk. The following wet-wiping methodology is mandatory to maintain environmental safety.

SpillWorkflow Alert 1. Alert Personnel & Isolate Area PPE 2. Don Advanced PPE (P100, Double Gloves) Alert->PPE Contain 3. Contain Powder (Wet Wiping Method) PPE->Contain Decon 4. Chemical Decon (10% Bleach / 70% EtOH) Contain->Decon Dispose 5. Hazardous Waste Disposal Decon->Dispose

Step-by-step operational workflow for Amperozide Dihydrochloride spill containment.

Protocol B: Wet-Wiping Spill Decontamination

Step-by-Step Methodology :

  • Isolation : Immediately halt work, alert nearby personnel, and isolate the spill zone.

  • PPE Escalation : Upgrade to a P100 respirator and chemical splash goggles if the spill occurred outside an engineered containment hood.

  • Wet Containment : Do not sweep or dry-wipe. Gently overlay the spilled powder with absorbent laboratory wipes.

  • Solvent Application : Carefully pour a suitable wetting agent (e.g., sterile water or a 10% bleach solution) over the wipes to trap the powder. Allow it to sit for 2-3 minutes to ensure complete saturation and prevent aerosolization.

  • Collection : Wipe inward from the edges of the spill toward the center. Place the saturated wipes directly into a sealable hazardous waste bag.

  • Final Decontamination : Wash the surface with a 10% bleach solution to degrade residual organics, followed by a 70% Ethanol wipe to remove any corrosive bleach residue.

Disposal and Waste Management

Amperozide Dihydrochloride must be treated as pharmacologically active hazardous waste. It cannot be disposed of via standard municipal waste or sink drainage.

  • Solid Waste : All contaminated consumables (pipette tips, microfuge tubes, weighing boats, and outer gloves) must be collected in a rigid, puncture-resistant biohazard or chemical waste container labeled "Toxic Solid Waste - Pharmacologically Active API."

  • Liquid Waste : Solutions containing Amperozide (e.g., DMSO stock solutions or aqueous dilutions) must be collected in compatible, clearly labeled, and sealed chemical waste carboys. Ensure the waste log accurately reflects the concentration of the API and the solvent used.

  • Final Disposal : Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard and safest method for destroying complex pharmaceutical compounds.

References

1.[1] Title : Amperozide | C23H29F2N3O | CID 73333 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]

2.[2] Title : Amperozide Hydrochloride | C23H30ClF2N3O | CID 73334 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]

Sources

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